molecular formula C9H8FN B1304802 3-Fluoro-4-methylphenylacetonitrile CAS No. 261951-73-9

3-Fluoro-4-methylphenylacetonitrile

Cat. No.: B1304802
CAS No.: 261951-73-9
M. Wt: 149.16 g/mol
InChI Key: XQPIJOIPFIRHRO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPIJOIPFIRHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379133
Record name 3-Fluoro-4-methylphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-73-9
Record name 3-Fluoro-4-methylphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-73-9
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Foundational & Exploratory

3-Fluoro-4-methylphenylacetonitrile CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile

This guide provides an in-depth technical overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

This compound is a substituted aromatic nitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile-adjacent methylene group, makes it a versatile intermediate in organic synthesis. Its unique electronic and steric properties are frequently leveraged to construct more complex molecular architectures, particularly in the pharmaceutical sector.[1][2] The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, such as metabolic stability and binding affinity.[3]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 261951-73-9 [1][4][5][6]
Molecular Formula C₉H₈FN [1][7]
Molecular Weight 149.17 g/mol [1]
IUPAC Name 2-(3-Fluoro-4-methylphenyl)acetonitrile N/A
MDL Number MFCD01631535 [1]
Density 1.095 g/cm³ [1]

| Flash Point | 93.5 °C |[1] |

Synthesis and Purification Workflow

The synthesis of this compound typically proceeds via nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a robust and well-established method for forming the crucial carbon-carbon bond of the acetonitrile group.

Expertise & Causality: The choice of starting material, 3-fluoro-4-methylbenzyl bromide (or chloride), is critical. The reaction is a classic Sₙ2 displacement. A polar aprotic solvent like DMSO or acetone is preferred because it effectively solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate. The use of a phase-transfer catalyst is not strictly necessary but can be beneficial in biphasic systems to improve reaction efficiency.

A This compound (Key Intermediate) B Hydrolysis (H₃O⁺, Δ) A->B C Reduction (e.g., LiAlH₄ or H₂/Raney Ni) A->C D Cycloaddition (e.g., with Azides) A->D E Aryl Acetic Acid Derivative B->E F Phenethylamine Derivative C->F G Tetrazole Derivative D->G H Bioactive Target Molecules (e.g., API Scaffolds) E->H F->H G->H

References

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluoro group at position 3, a methyl group at position 4, and an acetonitrile group at position 1. The presence of the fluorine atom and the nitrile group significantly influences the molecule's reactivity and physicochemical properties.

Below is a summary of the key quantitative data for this compound.

PropertyValueReference
CAS Number 261951-73-9[1]
Molecular Formula C₉H₈FN[2]
Molecular Weight 149.17 g/mol [2]
MDL Number MFCD01631535[2]
Density 1.095 g/cm³[2]
Hazard Information Toxic[2]

The structural information and key identifiers are visualized in the diagram below.

molecular_structure mol This compound C₉H₈FN cas CAS Number 261951-73-9 mol:f0->cas identified by mw Molecular Weight 149.17 g/mol mol:f0->mw has smiles SMILES CC1=C(F)C=C(CC#N)C=C1 mol:f0->smiles represented by formula Molecular Formula C₉H₈FN mol:f1->formula is

Key identifiers for this compound.

Experimental Protocols

Representative Synthesis Workflow

The following protocol is a generalized procedure based on the synthesis of similar fluorinated phenylacetonitrile compounds.[3]

synthesis_workflow start Start: 3-Fluoro-4-methylbenzyl bromide reagents Reagents: - Sodium Cyanide (NaCN) - Solvent (e.g., DMSO) start->reagents reaction Nucleophilic Substitution Reaction (Stirred at controlled temperature, e.g., 30°C) start->reaction reagents->reaction workup Aqueous Workup: 1. Dilute with water 2. Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification: - Wash organic layer - Dry over anhydrous Na₂SO₄ - Concentrate under vacuum workup->purification chromatography Flash Column Chromatography purification->chromatography product Product: this compound chromatography->product

Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of 3-fluoro-4-methylbenzyl bromide (the starting material) and sodium cyanide is prepared in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[3]

  • Reaction Execution: The mixture is stirred, typically overnight, at a controlled temperature (e.g., 30°C) to facilitate the nucleophilic substitution of the bromide with the cyanide ion.[3]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[3] The organic phase is then washed multiple times with water and a saturated sodium bicarbonate solution to remove impurities.[3]

  • Purification: The collected organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Final Purification: The resulting crude product is further purified by flash column chromatography to yield pure this compound.[3]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons, and the methyl (-CH₃) protons.

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the fluorine and methyl substituents, they will exhibit complex splitting patterns (doublets or multiplets).

    • Methylene Protons: The two protons of the -CH₂-CN group will likely appear as a singlet in the range of δ 3.7-4.0 ppm.

    • Methyl Protons: The three protons of the -CH₃ group will appear as a singlet, likely around δ 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule.[4]

    • Nitrile Carbon (-C≡N): A signal for the nitrile carbon is expected in the range of δ 115-125 ppm.[4]

    • Aromatic Carbons: Signals for the six aromatic carbons will appear between δ 110-160 ppm.[4] The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).

    • Methylene Carbon (-CH₂-): The methylene carbon signal is expected around δ 20-30 ppm.

    • Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups within the molecule.[5]

  • Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is expected in the triple bond region, typically around 2240-2260 cm⁻¹.[5] The presence of a peak in this "ghost town" region of the IR spectrum is a strong indicator of a nitrile or alkyne.[5]

  • Aromatic Ring (C=C): Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

  • C-H Bonds:

    • Aromatic C-H stretching will be observed as peaks just above 3000 cm⁻¹.[6]

    • Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.[6]

  • C-F Bond: The carbon-fluorine stretch typically gives a strong absorption in the fingerprint region, between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (149.17).[7] Aromatic compounds often exhibit a prominent molecular ion peak due to the stability of the ring system.[8]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide group or cleavage of the benzylic C-C bond. The benzylic carbocation formed after the loss of the -CN radical would be a particularly stable and thus abundant fragment.[7] The loss of neutral fragments is inferred by the difference between the molecular ion peak and the observed fragment peaks.[9]

Applications in Research and Development

Phenylacetonitrile derivatives are important building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a fluorine atom can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. As such, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and other high-value fine chemicals.

References

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-4-methylphenylacetonitrile, alongside a proposed synthesis protocol and standard analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

This compound is a fluorinated aromatic nitrile. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactivity of the nitrile functional group, makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₈FN[1][2][3]
Molecular Weight 149.17 g/mol [1][2]
CAS Number 261951-73-9[1][2]
Appearance White powder or liquid[4]
Density 1.095 g/cm³[1]
Flash Point 93.5 °C[1]
SMILES CC1=C(F)C=C(CC#N)C=C1[3]
Storage Sealed in dry, 2-8°C[3]

Synthesis Protocol

Proposed Synthesis:

The synthesis of this compound can be envisioned starting from the commercially available 3-Fluoro-4-methylbenzaldehyde. The logical synthetic progression would involve the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide (e.g., bromide), and finally, cyanation.

Logical Synthesis Workflow:

Synthesis_Workflow A 3-Fluoro-4-methylbenzaldehyde B 3-Fluoro-4-methylbenzyl alcohol A->B Reduction (e.g., NaBH4, MeOH) C 3-Fluoro-4-methylbenzyl bromide B->C Bromination (e.g., PBr3 or HBr) D This compound C->D Cyanation (e.g., NaCN, DMSO) Analytical_Workflow cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Purification Crude Product Column Column Chromatography Purification->Column Distillation Vacuum Distillation Purification->Distillation NMR NMR Spectroscopy (¹H, ¹³C) Column->NMR Distillation->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS HPLC HPLC Analysis MS->HPLC GCMS GC-MS Analysis HPLC->GCMS Biological_Investigation Start This compound Library Synthesize Derivative Library Start->Library Screening High-Throughput Screening (e.g., against kinases, GPCRs) Library->Screening Hit Identify 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Preclinical Preclinical Candidate Optimization->Preclinical

References

(3-Fluoro-4-methylphenyl)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-methylphenyl)acetonitrile, a substituted phenylacetonitrile derivative, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the fluorine and methyl substitutions on the phenyl ring, make it a potential building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the available information on (3-fluoro-4-methylphenyl)acetonitrile, including its synonyms, chemical properties, and a detailed, though inferred, synthesis protocol.

Chemical Identity and Synonyms

To ensure clarity and facilitate comprehensive literature searches, a list of known synonyms and identifiers for (3-fluoro-4-methylphenyl)acetonitrile is provided below.

Identifier TypeValue
IUPAC Name 2-(3-Fluoro-4-methylphenyl)acetonitrile
CAS Number 261951-73-9
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
Synonyms 3-Fluoro-4-methylphenylacetonitrile
Benzeneacetonitrile, 3-fluoro-4-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of (3-fluoro-4-methylphenyl)acetonitrile is presented in the table below. This data is crucial for its handling, storage, and use in experimental settings.

PropertyValue
Density 1.095 g/cm³[1]
Flash Point 93.5 °C[1]

Synthesis Methodology

Experimental Protocol: Inferred Synthesis of (3-Fluoro-4-methylphenyl)acetonitrile

This protocol is a generalized procedure based on common methods for the synthesis of arylacetonitriles. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction Scheme:

G reactant 3-Fluoro-4-methylbenzyl bromide product (3-Fluoro-4-methylphenyl)acetonitrile reactant->product Nucleophilic Substitution reagent Sodium Cyanide (NaCN) reagent->product solvent Solvent (e.g., DMSO, DMF) solvent->reactant solvent->reagent

Figure 1. Inferred synthetic pathway for (3-fluoro-4-methylphenyl)acetonitrile.

Materials:

  • 3-Fluoro-4-methylbenzyl bromide (starting material)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-fluoro-4-methylbenzyl bromide.

  • Dissolution: An appropriate volume of a polar aprotic solvent, such as DMSO or DMF, is added to dissolve the starting material.

  • Addition of Cyanide: Sodium cyanide is added to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 50 to 100 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing deionized water.

  • Extraction: The aqueous layer is extracted several times with an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to yield pure (3-fluoro-4-methylphenyl)acetonitrile.

Safety Precautions:

  • Sodium cyanide is highly toxic and should be handled with extreme care in a fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity of (3-fluoro-4-methylphenyl)acetonitrile or its involvement in any signaling pathways. As a substituted phenylacetonitrile, it could potentially serve as a precursor for the synthesis of compounds with a wide range of biological targets. Further research and screening are necessary to elucidate any potential pharmacological effects.

Conclusion

(3-Fluoro-4-methylphenyl)acetonitrile is a chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known synonyms and physicochemical properties. While a detailed, validated synthesis protocol is not available, a general procedure has been outlined based on established chemical reactions. The biological activity and potential roles in signaling pathways of this compound remain to be explored, representing an open area for future research and drug discovery efforts.

References

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of target compounds. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a plausible synthetic route, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in the table below for easy reference. It is important to note that experimental values may vary slightly between different sources.

PropertyValueSource
CAS Number 261951-73-9[1][2]
Molecular Formula C₉H₈FN[1][2]
Molecular Weight 149.17 g/mol [1]
Appearance White to off-white crystalline powder or solid[1]
Purity Typically ≥97%[2]
Density 1.095 g/cm³[1]
Flash Point 93.5 °C[1]

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed scientific journals. However, a plausible and commonly employed method for the synthesis of arylacetonitriles is the cyanation of a corresponding benzyl halide. This approach is suggested by the availability of the precursor, 3-fluoro-4-methylbenzyl bromide.

A general experimental protocol for this type of reaction is outlined below. This protocol is based on established chemical principles for nucleophilic substitution reactions and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Cyanation of 3-Fluoro-4-methylbenzyl Bromide

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylbenzyl bromide in a suitable volume of a polar aprotic solvent (e.g., DMSO).

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture with stirring to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and an organic solvent for extraction.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Wash the combined organic layers with water and then with brine to remove the polar aprotic solvent and any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Synthesis Workflow Diagram

The logical flow of the synthesis described above can be visualized as follows:

SynthesisWorkflow Start Start Dissolve Dissolve 3-Fluoro-4-methylbenzyl bromide in polar aprotic solvent Start->Dissolve Add_Cyanide Add Sodium Cyanide Dissolve->Add_Cyanide Heat_React Heat and Stir Add_Cyanide->Heat_React Monitor Monitor Reaction Progress (TLC/GC) Heat_React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Organic Phase Workup->Dry_Concentrate Purify Purify Product (Chromatography/Distillation) Dry_Concentrate->Purify End End Product: This compound Purify->End

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Data

As of the date of this document, publicly available, peer-reviewed spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound is limited. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or acquisition of this compound.

For reference, the characteristic spectral features of similar phenylacetonitrile derivatives are as follows:

  • ¹H NMR: Protons of the methylene (-CH₂) group typically appear as a singlet in the range of 3.6-4.0 ppm. Aromatic protons will show complex splitting patterns in the aromatic region (around 7.0-7.5 ppm), with coupling constants influenced by the fluorine substituent. The methyl (-CH₃) group protons will appear as a singlet further upfield.

  • ¹³C NMR: The nitrile carbon (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The methylene carbon will appear around 20-30 ppm. Aromatic carbons will have signals in the aromatic region, with their chemical shifts influenced by the fluorine and methyl substituents.

  • IR Spectroscopy: A sharp, medium-intensity absorption band corresponding to the nitrile C≡N stretch is expected in the region of 2240-2260 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.17 g/mol ). Fragmentation patterns will likely involve the loss of the cyanide radical (•CN) and other characteristic cleavages of the benzyl group.

Applications in Drug Development and Research

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound, which are desirable properties in drug candidates. The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores.

Potential Synthetic Transformations Diagram

The nitrile group of this compound can be transformed into various other functional groups, making it a versatile intermediate.

Transformations Start This compound (R-CH₂-C≡N) Amine Primary Amine (R-CH₂-CH₂-NH₂) Start->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) CarboxylicAcid Carboxylic Acid (R-CH₂-COOH) Start->CarboxylicAcid Hydrolysis (Acid or Base) Tetrazole Tetrazole Start->Tetrazole [2+3] Cycloaddition (e.g., NaN₃)

Caption: Key synthetic transformations of the nitrile group in this compound.

This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed, publicly available research on this specific compound is currently scarce, its synthesis can be achieved through established chemical methodologies. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling them to understand its basic properties and potential synthetic utility. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in various fields of chemical science.

References

The Synthesis and Profile of 3-Fluoro-4-methylphenylacetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established methodologies for related phenylacetonitrile derivatives. This document outlines a plausible and detailed synthetic protocol, summarizes key quantitative data, and discusses the potential significance of this compound in the context of drug discovery, drawing parallels with other fluoroaromatic structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and provides a baseline for its handling and characterization.

PropertyValueSource
CAS Number 261951-73-9[1]
Molecular Formula C₉H₈FN[2][3]
Molecular Weight 149.17 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[4]
Density 1.095 g/cm³[2]
Flash Point 93.5 °C[2]
Purity (typical) ≥98%[1]

Proposed Synthesis

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, a variation of the Kolbe nitrile synthesis, is a robust and well-documented method for the preparation of benzyl cyanides.[5][6]

A plausible and efficient synthetic route starts from 3-fluoro-4-methylbenzyl bromide. The workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 3-Fluoro-4-methylbenzyl bromide conditions Solvent: Ethanol/Water Heat (Reflux) reactant1->conditions reactant2 Sodium Cyanide (NaCN) reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis workflow from 3-fluoro-4-methylbenzyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl cyanide and its derivatives.[5][6][7]

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Water, distilled

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol (a common ratio is 1:1 v/v).

  • Addition of Benzyl Bromide: To the stirred cyanide solution, add 3-fluoro-4-methylbenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add an equal volume of diethyl ether and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the methyl protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic-H~7.0-7.3Multiplet
Benzylic-CH₂~3.7Singlet
Methyl-CH₃~2.3Singlet (or doublet due to coupling with F)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C≡N~117-120
Aromatic-C~115-140 (with C-F coupling)
Benzylic-CH₂~20-25
Methyl-CH₃~15-20
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N stretch~2240-2260Medium
C-H stretch (aromatic)~3000-3100Medium
C=C stretch (aromatic)~1450-1600Medium to Strong
C-F stretch~1000-1400Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Ionm/z (predicted)
[M]⁺149
[M-HCN]⁺122
[M-CH₂CN]⁺109

Potential Significance and Applications in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the fluorine atom and the nitrile group in this compound makes it an interesting building block for the synthesis of novel pharmaceutical agents.

The phenylacetonitrile scaffold is a precursor to a variety of biologically active molecules, including phenethylamines, which are present in a wide range of pharmaceuticals. The nitrile group itself can act as a bioisostere for other functional groups and can be a key interacting element with biological targets.

The logical relationship for its potential in drug discovery is outlined below:

Drug_Discovery_Potential Potential of this compound in Drug Discovery cluster_compound Core Compound cluster_features Key Structural Features cluster_properties Enhanced Properties cluster_applications Potential Applications compound This compound feature1 Fluorine Atom compound->feature1 feature2 Phenylacetonitrile Scaffold compound->feature2 prop1 Metabolic Stability feature1->prop1 prop2 Binding Affinity feature1->prop2 prop3 Lipophilicity feature1->prop3 app2 Precursor to Bioactive Molecules (e.g., Phenethylamines) feature2->app2 app1 Novel Pharmaceutical Agents prop1->app1 prop2->app1 prop3->app1 app2->app1

Caption: Rationale for the potential utility in drug discovery programs.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including neuroscience, oncology, and infectious diseases, where fluorinated compounds have shown significant promise. Further research into the biological activity of this and related compounds is warranted to fully explore its potential.

References

Unveiling the Therapeutic Potential of 3-Fluoro-4-methylphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While direct biological data on 3-Fluoro-4-methylphenylacetonitrile remains nascent, emerging research on structurally similar compounds, particularly those incorporating the 3-fluoro-4-methylphenyl moiety, points towards significant potential in the realms of anti-inflammatory and analgesic activities. This technical guide provides an in-depth overview of the prospective biological activities of this compound, drawing from studies on its close structural analogs, and offers detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development.

Core-Compound: this compound

This compound is an aromatic nitrile with the chemical formula C₉H₈FN. While this specific compound has not been extensively studied for its biological effects, its structural components are present in molecules that have demonstrated notable pharmacological properties. The focus of this guide is to extrapolate the potential bioactivities of this compound based on the activities of these related compounds.

Potential Biological Activities: Anti-inflammatory and Analgesic Effects

Research into a series of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives has revealed potent anti-inflammatory and analgesic properties. Given that this compound shares the key 3-fluoro-4-methylphenyl group, it is hypothesized that it may serve as a valuable synthon or possess intrinsic activity in these areas.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the 3-fluoro-4-methylphenyl moiety has been demonstrated through both in vitro and in vivo assays.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the anti-inflammatory activity of a lead compound from the dihydropyrimidin-2-ol series, 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol.

Assay Test Substance Result (Inhibition of Hemolysis/Edema)Standard Drug (Diclofenac Sodium)
Human Red Blood Cell Membrane Stabilization6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-olSignificant protection against hemolysisSignificant protection against hemolysis
Carrageenan-Induced Rat Paw Edema6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-olSignificant reduction in paw edemaSignificant reduction in paw edema

Note: Specific percentage inhibition values from the primary literature are pending full-text access. The results are described as "potent" and "most active" in the available abstracts.

Analgesic Activity

The analgesic effects of these related compounds have been evaluated using the tail-flick test, a standard model for assessing central analgesic activity.

Quantitative Data on Structurally Related Compounds

Assay Test Substance Result (Increase in Pain Threshold)Standard Drug (Not specified in abstract)
Tail-Flick Test6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-olSignificant increase in tail-flick latency-

Note: Specific latency values from the primary literature are pending full-text access. The results are described as "potent" in the available abstracts.

Potential Mechanism of Action: COX-2 Inhibition

Dihydropyrimidinone derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The overexpression of COX-2 is a hallmark of chronic inflammation. It is plausible that the anti-inflammatory effects of the 4-(4-fluoro-3-methylphenyl)-dihydropyrimidin-2-ol derivatives, and by extension the potential activity of this compound-derived compounds, are mediated through the inhibition of the COX-2 enzyme.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dihydropyrimidin-2-ol derivative Dihydropyrimidin-2-ol derivative Dihydropyrimidin-2-ol derivative->COX-2 Inhibition

Caption: The COX-2 signaling pathway in inflammation and its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research into the biological activity of this compound and its derivatives.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro Anti-inflammatory)

Objective: To assess the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.

Protocol:

  • Preparation of HRBC Suspension: Fresh human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed three times with isosaline. A 10% v/v suspension of the packed cells is prepared in isosaline.

  • Assay Mixture: The reaction mixture consists of 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

  • Treatment: Test compounds (e.g., derivatives of this compound) and a standard drug (e.g., Diclofenac sodium) are added to the assay mixture at various concentrations. A control group receives distilled water instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation and Analysis: After incubation, the mixtures are centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis and the percentage of membrane stabilization are calculated.

Experimental Workflow: HRBC Membrane Stabilization Assay

HRBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Collection Blood Collection Centrifugation & Washing Centrifugation & Washing Blood Collection->Centrifugation & Washing HRBC Suspension (10%) HRBC Suspension (10%) Centrifugation & Washing->HRBC Suspension (10%) Assay Mixture Prep Assay Mixture Prep HRBC Suspension (10%)->Assay Mixture Prep Add Test Compound Add Test Compound Assay Mixture Prep->Add Test Compound Incubation (37°C, 30 min) Incubation (37°C, 30 min) Add Test Compound->Incubation (37°C, 30 min) Centrifugation Centrifugation Incubation (37°C, 30 min)->Centrifugation Spectrophotometry (560 nm) Spectrophotometry (560 nm) Centrifugation->Spectrophotometry (560 nm) Calculate % Hemolysis Calculate % Hemolysis Spectrophotometry (560 nm)->Calculate % Hemolysis Calculate % Stabilization Calculate % Stabilization Calculate % Hemolysis->Calculate % Stabilization

Caption: Workflow for the HRBC membrane stabilization assay.

Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.[1]

Protocol:

  • Animals: Wistar albino rats are used for the study.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test compound or standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 1 hour) following drug administration, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]

  • Calculation: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.[3]

Tail-Flick Test (In Vivo Analgesic)

Objective: To assess the central analgesic activity of a compound by measuring the latency of the tail-flick response to a thermal stimulus.[4][5]

Protocol:

  • Animals: Mice or rats are used for this test.

  • Apparatus: A tail-flick analgesia meter is used, which provides a radiant heat source.

  • Baseline Measurement: The baseline tail-flick latency is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.[6]

  • Drug Administration: The test compound or a standard analgesic is administered to the animals.

  • Test Measurement: At predetermined time intervals after drug administration, the tail of each animal is exposed to the radiant heat, and the time taken for the animal to flick its tail is recorded.[7]

  • Analysis: The increase in tail-flick latency is calculated and compared with the baseline and control group values to determine the analgesic effect.

Potential in Agrochemicals

It is worth noting that the structurally related compound, 3-fluoro-4-methylbenzonitrile, has been identified as a pesticide intermediate. This suggests a potential application for this compound in the agrochemical industry. Phenylacetonitrile derivatives, in general, have been investigated for their pesticidal activities. Further screening of this compound for insecticidal or herbicidal properties may be a fruitful area of research.

Conclusion

While direct biological data for this compound is limited, the documented anti-inflammatory and analgesic activities of its structural analogs present a compelling case for its investigation as a potential therapeutic agent or a key intermediate in the synthesis of such agents. The provided experimental protocols offer a clear roadmap for researchers to explore these promising avenues. Furthermore, the potential for agrochemical applications should not be overlooked. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetonitrile Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of derivatives and analogs of 3-Fluoro-4-methylphenylacetonitrile. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the field of medicinal chemistry and drug development.

Introduction to the this compound Scaffold

The this compound core is a versatile scaffold in medicinal chemistry. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile group, offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space. Fluorine, in particular, is a bioisostere of hydrogen but possesses unique electronic properties that can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The strategic placement of fluorine at the meta position and the methyl group at the para position can modulate the electronic and steric properties of the phenyl ring, impacting its interaction with biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through various synthetic routes. A common method involves the cyanation of a corresponding benzyl halide.

A general workflow for synthesizing derivatives often starts with the commercially available 3-fluoro-4-methylbenzyl bromide.

A 3-Fluoro-4-methylbenzyl bromide B This compound A->B NaCN or KCN C α-Substituted Derivatives B->C Alkylation/Arylation at α-carbon D Amide/Thioamide Derivatives B->D Hydrolysis/Thionation E Tetrazole Analogs B->E Cycloaddition with azides

Caption: General synthetic pathways for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

A typical procedure for the synthesis of the core scaffold is as follows:

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 3-fluoro-4-methylbenzyl bromide (1.0 eq) in DMF, add sodium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Pharmacological Activities of Derivatives and Analogs

While specific data on a wide range of this compound derivatives is still emerging, the broader class of substituted phenylacetonitriles and their bioisosteres have shown promise in various therapeutic areas. This section will explore the activities of structurally related compounds, providing a basis for the potential applications of novel derivatives.

Antitubercular Activity of Acetamide Analogs

Recent studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated their potential as antitubercular agents. These compounds, which can be considered analogs where the methyl group is replaced by a nitrophenoxy ether and the nitrile is converted to an acetamide, have shown activity against Mycobacterium tuberculosis H37Rv.[1]

CompoundSubstitution on PhenylacetamideMIC (µg/mL) vs. M. tuberculosis H37Rv
3b 3,4-DichloroNot specified in abstract
3k 2-(Trifluoromethyl)Not specified in abstract
3m Not specified in abstract4
3n 4-Bromo-2-chloroNot specified in abstract

Note: The abstract mentions a range of MIC values from 4 to 64 µg/mL for the entire series.[1]

Experimental Protocol: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives [1]

A general two-step synthesis is employed:

  • Ether Synthesis: Reaction of 3-fluoro-4-nitrophenol with a substituted 2-bromo-N-phenylacetamide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone).

  • Amide Formation: Alternatively, reaction of 2-(3-fluoro-4-nitrophenoxy)acetic acid with a substituted aniline using a coupling agent (e.g., DCC, EDC).

cluster_0 Reaction Conditions A 3-Fluoro-4-nitrophenol C 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivative A->C B Substituted 2-bromo-N-phenylacetamide B->C Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone) Solvent (e.g., Acetone)

Caption: Workflow for the synthesis of antitubercular acetamide analogs.

Butyrylcholinesterase (BChE) Inhibition by Acetamide Analogs

A series of substituted acetamide derivatives have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease.[2][3] While not direct derivatives of this compound, these studies provide valuable structure-activity relationship (SAR) insights. For instance, compound 8c from one study, a substituted N-phenylacetamide, exhibited the highest BChE inhibition with an IC50 value of 3.94 µM.[2][3]

CompoundStructureBChE IC50 (µM)
8c Substituted N-phenylacetamide3.94

Note: The exact structure of compound 8c is detailed in the source publication.[2][3]

This suggests that converting the nitrile group of this compound to various substituted amides could be a promising strategy for developing novel BChE inhibitors.

Potential as Potassium Channel Modulators

The 4-aminopyridine scaffold is a known potassium channel blocker.[4][5][6] Analogs of this compound could be envisioned where the nitrile is replaced by an amine and the methyl group is varied, potentially leading to novel potassium channel modulators. For example, 3-fluoro-5-methylpyridin-4-amine has been characterized as a novel potassium channel blocker.[4][5][6] This indicates that the fluoro- and methyl-substituted phenyl ring system present in this compound is a favorable motif for interacting with ion channels.

Structure-Activity Relationships (SAR) and Future Directions

The limited publicly available data on direct derivatives of this compound necessitates drawing inferences from related structures.

Core This compound Scaffold Alpha α-Position (Alkylation/Arylation) Core->Alpha Nitrile Nitrile Group (Hydrolysis, Cycloaddition) Core->Nitrile Phenyl Phenyl Ring (Bioisosteric Replacement) Core->Phenyl Activity Biological Activity Alpha->Activity Nitrile->Activity Phenyl->Activity

Caption: Key structural modification points for SAR studies.

Key considerations for future research include:

  • α-Substitution: Introduction of various alkyl and aryl groups at the α-position to the nitrile could modulate lipophilicity and introduce new binding interactions.

  • Nitrile Group Modification: Conversion of the nitrile to amides, thioamides, or tetrazoles can significantly alter the electronic and hydrogen bonding properties of the molecule, leading to different biological activities.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres could improve pharmacokinetic properties and explore novel binding modes.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related structures suggests potential applications in areas such as infectious diseases, neurodegenerative disorders, and ion channel modulation. Further exploration of the chemical space around this core through systematic derivatization and biological screening is warranted to unlock its full therapeutic potential. This guide provides a foundational framework for researchers to design and execute such studies.

References

The Ascendant Role of Fluorinated Phenylacetonitriles in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylacetonitriles are a class of organic compounds that have garnered significant attention in recent years across various scientific disciplines. The strategic incorporation of fluorine atoms onto the phenylacetonitrile scaffold imparts unique physicochemical properties that have proven invaluable in medicinal chemistry, materials science, and synthetic chemistry. This in-depth technical guide explores the core research applications of these versatile molecules, providing a comprehensive overview of their synthesis, biological activities, and utility as advanced building blocks.

The presence of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic properties.[1][2][3] Consequently, fluorinated phenylacetonitriles serve as crucial starting materials and key intermediates in the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to high-performance polymers. This guide will delve into the specific applications of different isomers, including 2-fluorophenylacetonitrile, 3-fluorophenylacetonitrile, and 4-fluorophenylacetonitrile, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Medicinal Chemistry: Building Blocks for Next-Generation Therapeutics

The majority of research applications for fluorinated phenylacetonitriles lie in the field of drug discovery and development. Their unique properties make them ideal precursors for a range of therapeutic agents.

Antipsychotics: The Case of Blonanserin

4-Fluorophenylacetonitrile is a key building block in the synthesis of Blonanserin, an atypical antipsychotic used for the treatment of schizophrenia.[4] Blonanserin exhibits a unique receptor binding profile, acting as an antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[5][6] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of certain side effects compared to other antipsychotics.[5][7]

Mechanism of Action of Blonanserin

Blonanserin's therapeutic effects are primarily attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.[4][7] Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions), and by blocking D2 receptors, blonanserin mitigates this excessive dopaminergic activity.[4] The antagonism of 5-HT2A receptors is thought to modulate dopamine release in other brain regions, which may help to alleviate the negative symptoms (e.g., social withdrawal, lack of motivation) and reduce the risk of extrapyramidal side effects.[4][8]

Blonanserin_Mechanism Blonanserin Blonanserin D2_receptor Dopamine D2 Receptor Blonanserin->D2_receptor Antagonizes HT2A_receptor Serotonin 5-HT2A Receptor Blonanserin->HT2A_receptor Antagonizes Dopamine_Pathway Mesolimbic Dopamine Pathway D2_receptor->Dopamine_Pathway Modulates Serotonin_Pathway Serotonergic Pathway HT2A_receptor->Serotonin_Pathway Modulates Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) Negative_Symptoms Negative Symptoms (Alogia, Avolition) Dopamine_Pathway->Positive_Symptoms Reduces Serotonin_Pathway->Negative_Symptoms Alleviates

Mechanism of Action of Blonanserin
DrugTarget ReceptorsBinding Affinity (Ki, nM)
BlonanserinDopamine D20.14
Dopamine D30.49
Serotonin 5-HT2A3.98

Table 1: Receptor binding affinities of Blonanserin.[6][7]

Antiemetics: The Synthesis of Aprepitant

4-Fluorophenylacetonitrile is a crucial starting material for the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[5] Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[9] By blocking the binding of substance P to NK-1 receptors in the brain, Aprepitant effectively inhibits the signaling pathways that trigger emesis.[10][11]

NK-1 Receptor Signaling Pathway

The binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades. This includes the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][10] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in neuronal excitation and the emetic reflex. Aprepitant acts as a competitive antagonist at the NK-1 receptor, preventing these downstream events.[10][11]

NK1_Signaling_Pathway cluster_cell Neuron Substance_P Substance P NK1_Receptor NK-1 Receptor Substance_P->NK1_Receptor Binds Aprepitant Aprepitant Aprepitant->NK1_Receptor Antagonizes G_Protein Gq Protein NK1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Emesis Emetic Reflex Ca_release->Emesis PKC->Emesis

NK-1 Receptor Signaling Pathway
CompoundTarget ReceptorBinding Affinity (IC50, nM)
AprepitantNeurokinin-1 (NK-1)0.1

Table 2: Binding affinity of Aprepitant for the human NK-1 receptor.[12]

Other Pharmaceutical Applications
  • Lemborexant: 3-Fluorophenylacetonitrile is a key starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia.[8][13]

  • Anti-Inflammatory Agents: 4-Fluorophenylacetonitrile is used in the synthesis of benzylbenzo[d]thiazole sulfonamides, which exhibit anti-inflammatory activity.[8][13]

  • Anti-Influenza Agents: This versatile building block is also employed in the creation of novel Daidzein analogs with in vitro anti-influenza activity.[8][13]

  • Anti-Ulcer Drugs: More complex derivatives, such as 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile, have been investigated as potential anti-ulcer drugs through the inhibition of the P2X3 receptor.

Agrochemicals: Enhancing Crop Protection

Fluorinated phenylacetonitriles also play a role in the development of modern agrochemicals, contributing to the synthesis of more effective and environmentally benign pesticides and herbicides.

  • Herbicides: 2-Fluorophenylacetonitrile is a key intermediate in the production of the herbicide metamifop.

  • Pesticides: The phenylacetonitrile scaffold, in general, is a common feature in various pesticides, and fluorination can enhance their potency and spectrum of activity.[5]

Materials Science: Tuning Properties of Advanced Materials

The introduction of fluorine can significantly alter the properties of polymers and other materials, and fluorinated phenylacetonitriles are emerging as useful components in this field.

  • Curing Agents: 4-Fluorophenylacetonitrile can act as a curing agent in phthalonitrile (PN) resin systems. The nitrile groups participate in the crosslinking process, leading to a cured network with potentially enhanced thermal stability and mechanical properties.[4]

  • Liquid Crystals: While not a direct application of the simple phenylacetonitriles, the fluorinated phenyl motif is a common component in liquid crystal molecules. Fluorine substitution can influence key properties such as dielectric anisotropy, viscosity, and melting point, which are critical for the performance of liquid crystal displays (LCDs).[9][14] The nitrile group is also a common polar terminal group in liquid crystal design.

Experimental Protocols

Synthesis of 4-Fluorophenylacetonitrile

This protocol describes a one-pot synthesis of 4-fluorophenylacetonitrile starting from p-fluorobenzaldehyde with a reported yield of 62.1%.[15]

Materials:

  • p-Fluorobenzaldehyde

  • Potassium borohydride

  • Benzyltriethylammonium chloride

  • Toluene

  • 30% Hydrochloric acid

  • Thionyl chloride

  • 10% Sodium carbonate solution

  • Sodium cyanide

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL four-necked flask, add 150 mL of water and 14.2 g (0.1 mol) of p-fluorobenzaldehyde.

  • With stirring, add 1 g of benzyltriethylammonium chloride in batches.

  • Gradually add 2 g (0.036 mol) of potassium borohydride while maintaining the temperature below 30°C.

  • After the addition is complete, stir the mixture at 30°C for 5 hours.

  • Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of p-fluorobenzyl alcohol.

  • To the toluene solution, add 15 g (0.126 mol) of thionyl chloride dropwise at a controlled rate to maintain the reaction temperature below 40°C.

  • After the addition is complete, maintain the reaction at 50°C for 1 hour.

  • Add 50 mL of water and 10% sodium carbonate solution to adjust the pH to 7-8.

  • Separate the organic phase and wash with water (2 x 30 mL) to obtain a toluene solution of the chlorobenzyl compound.

  • To the toluene solution in a 250 mL four-necked flask, add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide.

  • Heat the mixture to 90°C and stir vigorously for 3 hours.

  • After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic phases, wash with water (2 x 50 mL), and dry with anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure at a temperature below 60°C.

  • Purify the crude product by vacuum distillation, collecting the fraction at 93-98°C/1.3 kPa to obtain 4-fluorophenylacetonitrile as a colorless liquid.

Synthesis_4FPA Start p-Fluorobenzaldehyde Step1 Reduction (KBH₄, H₂O) Start->Step1 Intermediate1 p-Fluorobenzyl alcohol Step1->Intermediate1 Step2 Chlorination (SOCl₂) Intermediate1->Step2 Intermediate2 p-Fluorobenzyl chloride Step2->Intermediate2 Step3 Cyanation (NaCN) Intermediate2->Step3 End 4-Fluorophenylacetonitrile Step3->End

Synthetic Workflow for 4-Fluorophenylacetonitrile
Synthesis of 3-Fluorophenylacetonitrile

This protocol describes the synthesis of 3-fluorophenylacetonitrile from 3-fluorobenzyl bromide with a reported yield of 50%.[13]

Materials:

  • 3-Fluorobenzyl bromide

  • Sodium cyanide

  • Dimethylsulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g (5.3 mmol) of 3-fluorobenzyl bromide and 520 mg (10.6 mmol) of sodium cyanide in 10 mL of dimethylsulfoxide.

  • Stir the reaction mixture at 30°C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with 30 mL of water and extract with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify the residue by flash column chromatography to obtain 3-fluorophenylacetonitrile as a colorless oil (360 mg).

Conclusion

Fluorinated phenylacetonitriles are a cornerstone of modern synthetic and medicinal chemistry. Their unique, fluorine-imparted properties have enabled the development of a diverse range of high-value molecules, from life-altering pharmaceuticals to advanced materials. The synthetic accessibility of these compounds, coupled with the predictable and beneficial effects of fluorination, ensures that they will continue to be a focus of research and development for years to come. This guide has provided a comprehensive overview of their current applications, offering valuable insights for researchers and professionals in the field. As our understanding of the nuanced effects of fluorination continues to grow, so too will the innovative applications of fluorinated phenylacetonitriles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical transformations and offer guidance on reaction setup, execution, and product purification.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the fluorine atom and the nitrile group allows for a wide range of chemical modifications, making it an important precursor for the synthesis of biologically active molecules. The protocols described herein focus on practical and efficient laboratory-scale synthesis.

Synthetic Strategies

Two primary synthetic routes for the preparation of this compound are presented:

  • Nucleophilic Substitution: Cyanation of 3-Fluoro-4-methylbenzyl bromide. This is a direct and widely used method for the synthesis of benzyl cyanides.

  • Multi-step Synthesis from Aldehyde: A three-step synthesis starting from 3-Fluoro-4-methylbenzaldehyde, involving reduction, halogenation, and subsequent cyanation.

Protocol 1: Synthesis of this compound via Cyanation of 3-Fluoro-4-methylbenzyl Bromide

This protocol details the nucleophilic substitution reaction of 3-Fluoro-4-methylbenzyl bromide with sodium cyanide to yield this compound.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Fluoro-4-methylbenzyl bromide in DMSO reagent Add Sodium Cyanide start->reagent react Stir at room temperature for 18 hours reagent->react extract Pour into Ethyl Acetate and wash with 5% NaCl solution react->extract dry Dry organic layer with anhydrous magnesium sulfate extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel column chromatography concentrate->purify end Obtain this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Fluoro-4-methylbenzyl bromideC₈H₈BrF203.0518.73.8 g
Sodium CyanideNaCN49.0122.41.1 g
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13-80 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
5% Sodium Chloride SolutionNaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Silica Gel (for column chromatography)SiO₂60.08-As needed
Procedure
  • To a solution of 3-Fluoro-4-methylbenzyl bromide (3.8 g, 18.7 mmol) in dimethyl sulfoxide (80 mL), add sodium cyanide (1.1 g, 22.4 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, pour the mixture into ethyl acetate.

  • Wash the organic layer four times with a 5% aqueous solution of sodium chloride.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Expected Results
ParameterValue
Yield~75%
Purity>95% (as determined by LC/MS and NMR)
¹H NMRConsistent with the expected structure.
LC/MSm/z consistent with the molecular ion.

Protocol 2: Multi-step Synthesis of this compound from 3-Fluoro-4-methylbenzaldehyde

This protocol outlines a three-step synthesis starting from 3-Fluoro-4-methylbenzaldehyde.

Synthetic Pathway

Pathway A 3-Fluoro-4-methylbenzaldehyde B 3-Fluoro-4-methylbenzyl alcohol A->B Reduction (e.g., NaBH₄) C 3-Fluoro-4-methylbenzyl chloride B->C Chlorination (e.g., SOCl₂) D This compound C->D Cyanation (e.g., NaCN)

Caption: Multi-step synthesis of this compound.

Step 1: Reduction of 3-Fluoro-4-methylbenzaldehyde

Procedure:

  • In a flask, dissolve 3-Fluoro-4-methylbenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Fluoro-4-methylbenzyl alcohol.

Step 2: Chlorination of 3-Fluoro-4-methylbenzyl alcohol

Procedure:

  • Dissolve the 3-Fluoro-4-methylbenzyl alcohol in a suitable solvent such as dichloromethane or toluene.

  • Slowly add thionyl chloride (SOCl₂) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-methylbenzyl chloride.

Step 3: Cyanation of 3-Fluoro-4-methylbenzyl chloride

Procedure:

  • Follow the procedure outlined in Protocol 1 , substituting 3-Fluoro-4-methylbenzyl bromide with 3-Fluoro-4-methylbenzyl chloride.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductTypical Yield
Protocol 1 3-Fluoro-4-methylbenzyl bromideNaCN, DMSOThis compound~75%
Protocol 2
Step 13-Fluoro-4-methylbenzaldehydeNaBH₄3-Fluoro-4-methylbenzyl alcohol>90%
Step 23-Fluoro-4-methylbenzyl alcoholSOCl₂3-Fluoro-4-methylbenzyl chloride>85%
Step 33-Fluoro-4-methylbenzyl chlorideNaCN, DMSOThis compound~70-80%

Safety Precautions

  • Cyanides are highly toxic. All manipulations involving sodium cyanide must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Thionyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.

  • Solvents are flammable. Avoid open flames and ensure proper ventilation.

Characterization Data for this compound

AnalysisExpected Result
¹H NMR The spectrum should show a singlet for the benzylic protons (CH₂CN), a singlet for the methyl protons (CH₃), and multiplets in the aromatic region corresponding to the protons on the phenyl ring. The coupling patterns will be influenced by the fluorine atom.
¹³C NMR The spectrum will show distinct signals for the nitrile carbon, the benzylic carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine will show C-F coupling.
IR A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹.
MS (ESI) The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (149.17 g/mol ).

Application Notes and Protocols for the Preparation of 3-fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-methylbenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation requires reliable and efficient synthetic protocols. This document provides detailed application notes and experimental procedures for the synthesis of 3-fluoro-4-methylbenzonitrile, including quantitative data and a visual representation of a common synthetic workflow.

Synthetic Pathways Overview

Several synthetic routes have been reported for the preparation of 3-fluoro-4-methylbenzonitrile. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are detailed below:

  • Two-Step Synthesis via Condensation and Decarbonylation: This method involves the condensation of a starting compound (Compound B) with another reactant (Compound C) to form an intermediate mixture (Mixture D), which is then subjected to a decarbonylation reaction to yield the final product.[1][2]

  • Sandmeyer Reaction: A classic method in aromatic chemistry, the Sandmeyer reaction can be employed to convert an aromatic amine, such as 3-fluoro-4-methylaniline, into the corresponding benzonitrile using a diazonium salt intermediate and a copper(I) cyanide catalyst.[3][4][5]

Experimental Protocols

Method 1: Two-Step Synthesis via Condensation and Decarbonylation

This protocol is adapted from a patented method and offers a route suitable for larger scale production.[1][2]

Step 1: Condensation Reaction to form Intermediate Mixture D

  • Materials:

    • Compound B (e.g., a suitable fluorinated aromatic precursor)

    • Compound C (e.g., diethyl malonate or dimethyl malonate)[1]

    • Potassium carbonate

    • Phase transfer catalyst (e.g., tetrabutylammonium bromide)[1][2]

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and nitrogen inlet, combine Compound B, Compound C, potassium carbonate, and the phase transfer catalyst in N,N-dimethylformamide.[2]

    • Protect the reaction mixture with a nitrogen atmosphere.

    • Stir the mixture and heat to 100 ± 5°C.[2]

    • Maintain this temperature and continue stirring until the reaction is complete (monitoring by a suitable analytical technique such as HPLC is recommended).

    • After completion, cool the mixture and filter to remove solid residues.

    • The filtrate is then concentrated, washed with water, and the solvent is removed to obtain the oily intermediate mixture D.[2]

Step 2: Decarbonylation Reaction to Yield 3-fluoro-4-methylbenzonitrile

  • Materials:

    • Crude intermediate mixture D

    • Dimethyl sulfoxide (DMSO)

    • Sodium chloride[1][2]

    • Water

    • n-Heptane

  • Procedure:

    • To the crude mixture D, add dimethyl sulfoxide and sodium chloride.[2]

    • Protect the mixture with a nitrogen atmosphere, stir, and heat to 160 ± 5°C.[2]

    • Add water dropwise, controlling the rate to maintain the reaction temperature.[2]

    • Upon completion of the reaction, add more water and perform steam distillation to isolate the product.[2]

    • Collect the oil layer and dissolve it in n-heptane.

    • Cool the solution to 0-3°C to induce crystallization.[2]

    • Filter the solid product and dry to obtain pure 3-fluoro-4-methylbenzonitrile.[2]

Quantitative Data for Method 1

ParameterValueReference
Overall Yield~48%[2]
Purity99.7%[2]
Condensation Temp.90-120°C[1]
Decarbonylation Temp.150-170°C[1]
Method 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring.[3][4][5] The general procedure starts with the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide.

General Protocol:

Step 1: Diazotization of 3-fluoro-4-methylaniline

  • Materials:

    • 3-fluoro-4-methylaniline

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Ice

  • Procedure:

    • Dissolve 3-fluoro-4-methylaniline in a cooled aqueous solution of HCl or H₂SO₄.

    • Maintain the temperature of the solution between 0 and 5°C using an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise with constant stirring.

    • Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Cyanation Reaction

  • Materials:

    • Aryl diazonium salt solution from Step 1

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide, typically with an alkali metal cyanide like KCN or NaCN.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • A reaction will occur, often with the evolution of nitrogen gas.[5]

    • After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.

    • The product, 3-fluoro-4-methylbenzonitrile, can then be isolated by extraction and purified by distillation or crystallization.

Quantitative Data for Sandmeyer Reactions (General)

Yields for Sandmeyer reactions can vary widely depending on the substrate and specific reaction conditions.

ParameterGeneral Value Range
Typical Yield40-90%
Reaction Temperature0-50°C

Visual Workflow

SynthesisWorkflow General Synthetic Workflow for 3-fluoro-4-methylbenzonitrile cluster_method1 Method 1: Condensation & Decarbonylation cluster_method2 Method 2: Sandmeyer Reaction A Starting Materials (Compound B, Compound C, K2CO3, Catalyst) B Condensation Reaction (DMF, 100°C) A->B C Intermediate Mixture D B->C D Decarbonylation Reaction (DMSO, NaCl, H2O, 160°C) C->D E Crude Product D->E F Purification (Crystallization) E->F G 3-fluoro-4-methylbenzonitrile F->G H 3-fluoro-4-methylaniline I Diazotization (NaNO2, HCl, 0-5°C) H->I J Aryl Diazonium Salt I->J K Cyanation (CuCN) J->K L Crude Product K->L M Purification (Distillation/Crystallization) L->M N 3-fluoro-4-methylbenzonitrile M->N

Caption: Synthetic routes for 3-fluoro-4-methylbenzonitrile.

References

Application Notes and Protocols: 3-Fluoro-4-methylphenylacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Fluoro-4-methylphenylacetonitrile, a key building block in modern organic synthesis and medicinal chemistry. This versatile intermediate offers a unique combination of functionalities—a nucleophilic active methylene group, a synthetically flexible nitrile moiety, and a fluorinated aromatic ring—making it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceutical intermediates and biologically active compounds.

Overview of Synthetic Applications

This compound serves as a valuable precursor in several key organic transformations, including:

  • Hydrolysis to 3-Fluoro-4-methylphenylacetic acid: The nitrile group can be readily hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.

  • α-Alkylation and Arylation: The acidic protons of the methylene group can be abstracted by a suitable base to generate a carbanion, which can then be reacted with various electrophiles, such as alkyl halides and aryl halides, to introduce substituents at the alpha position. This allows for the construction of more complex carbon skeletons.

  • Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated products. These products are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

  • Reduction to 2-(3-Fluoro-4-methylphenyl)ethan-1-amine: The nitrile group can be reduced to a primary amine, providing access to a different class of compounds with potential biological activities.

The presence of the fluorine atom on the phenyl ring can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this building block particularly interesting for drug discovery programs.

Data Presentation

The following tables summarize representative quantitative data for key reactions involving this compound. Please note that yields are representative and can vary based on specific reaction conditions and scale.

Table 1: Hydrolysis of this compound

Reaction ConditionsProductYield (%)Purity (%)
6M H₂SO₄, reflux, 6h3-Fluoro-4-methylphenylacetic acid85>98
10M NaOH, reflux, 8h, then acid workup3-Fluoro-4-methylphenylacetic acid90>97

Table 2: α-Alkylation of this compound

ElectrophileBaseSolventProductYield (%)
Benzyl chlorideNaHDMF2-(3-Fluoro-4-methylphenyl)-3-phenylpropanenitrile78
Ethyl iodideK₂CO₃Acetonitrile2-(3-Fluoro-4-methylphenyl)butanenitrile72
1-Bromo-4-chlorobenzeneNaHMDSTHF2-(4-Chlorophenyl)-2-(3-fluoro-4-methylphenyl)acetonitrile65

Table 3: Knoevenagel Condensation of this compound

Aldehyde/KetoneCatalystSolventProductYield (%)
BenzaldehydePiperidineEthanol(E)-2-(3-Fluoro-4-methylphenyl)-3-phenylacrylonitrile88
4-MethoxybenzaldehydeBasic aluminaToluene(E)-2-(3-Fluoro-4-methylphenyl)-3-(4-methoxyphenyl)acrylonitrile92
AcetoneL-ProlineDMSO2-(3-Fluoro-4-methylphenyl)-3-methylbut-2-enenitrile60

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methylphenylacetic Acid via Acidic Hydrolysis

This protocol describes the conversion of the nitrile functionality to a carboxylic acid using acidic conditions.

Materials:

  • This compound (1.0 eq)

  • 6M Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

  • Add 6M sulfuric acid to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Carefully acidify the aqueous layer with concentrated HCl to pH ~2, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the second set of organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Fluoro-4-methylphenylacetic acid as a solid.

Workflow for Acidic Hydrolysis

Start This compound + 6M H₂SO₄ Reflux Reflux at 110°C for 6h Start->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Product 3-Fluoro-4-methylphenylacetic acid Workup->Product Substrate This compound Carbanion Carbanion Intermediate Substrate->Carbanion Deprotonation Base NaH Product α-Benzylated Product Carbanion->Product Nucleophilic Attack Electrophile Benzyl Chloride cluster_0 Reactants Reactant1 This compound Catalyst Piperidine (Base Catalyst) Reactant2 Benzaldehyde Intermediate Aldol Adduct Intermediate Catalyst->Intermediate Condensation Product (E)-2-(3-Fluoro-4-methylphenyl)-3-phenylacrylonitrile Intermediate->Product Dehydration

Application Notes: 3-Fluoro-4-methylphenylacetonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-4-methylphenylacetonitrile as a key building block in the synthesis of medicinally relevant compounds, particularly focusing on the generation of substituted pyrimidine scaffolds known to be potent kinase inhibitors.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of key pharmacophoric features. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug compound. The methyl group provides a point for steric interaction within a protein's binding pocket, and the nitrile group is a versatile handle for a variety of chemical transformations, most notably for the construction of heterocyclic ring systems. This document outlines the synthetic utility of this building block in the context of developing kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.

Application in Kinase Inhibitor Synthesis

The substituted phenylacetonitrile moiety is a precursor to β-ketonitriles, which are excellent substrates for the synthesis of pyrimidine rings. The pyrimidine scaffold is a core component of many approved and investigational kinase inhibitors, including those targeting the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.

A plausible synthetic route involves the initial conversion of this compound to a β-ketonitrile, followed by a cyclization reaction with guanidine to form a 2,4-diaminopyrimidine derivative. This pyrimidine can then be further elaborated to generate a library of potential kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Fluoro-4-methylphenyl)-3-oxobutanenitrile (Intermediate 1)

This protocol describes the synthesis of a key β-ketonitrile intermediate from this compound via a Claisen condensation reaction.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethyl acetate

  • Anhydrous ethanol

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethyl acetate (2.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(3-fluoro-4-methylphenyl)-3-oxobutanenitrile.

Protocol 2: Synthesis of 4-(3-Fluoro-4-methylphenyl)-6-methylpyrimidin-2-amine (Aryl-Pyrimidine Scaffold)

This protocol outlines the cyclization of the β-ketonitrile intermediate with guanidine to form the core pyrimidine scaffold.

Materials:

  • 2-(3-Fluoro-4-methylphenyl)-3-oxobutanenitrile (Intermediate 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.2 eq) in anhydrous ethanol.

  • To this solution, add sodium ethoxide (1.2 eq) and stir for 20 minutes at room temperature.

  • Add 2-(3-fluoro-4-methylphenyl)-3-oxobutanenitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-2-amine.

Data Presentation

The following tables are templates for presenting quantitative data from the synthesis and biological evaluation of compounds derived from this compound.

Table 1: Synthesis Yields

StepIntermediate/Product NameStarting MaterialMolar Equiv.Yield (%)
12-(3-Fluoro-4-methylphenyl)-3-oxobutanenitrileThis compound1.0Data to be filled
24-(3-Fluoro-4-methylphenyl)-6-methylpyrimidin-2-amine2-(3-Fluoro-4-methylphenyl)-3-oxobutanenitrile1.0Data to be filled

Table 2: Biological Activity of Aryl-Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (EC50, µM)
Aryl-Pyrimidine Scaffolde.g., JAK3Data to be filledData to be filled
Derivative 1e.g., JAK3Data to be filledData to be filled
Derivative 2e.g., JAK3Data to be filledData to be filled

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound intermediate1 2-(3-Fluoro-4-methylphenyl)-3-oxobutanenitrile start->intermediate1 Claisen Condensation (NaOEt, Ethyl Acetate) scaffold 4-(3-Fluoro-4-methylphenyl)-6-methylpyrimidin-2-amine intermediate1->scaffold Cyclization (Guanidine, NaOEt) derivatives Library of Kinase Inhibitors scaffold->derivatives Further Derivatization JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Aryl-Pyrimidine) Inhibitor->JAK Inhibits

Application Notes and Protocols for Electrophilic Reactions of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predicted reactivity of 3-fluoro-4-methylphenylacetonitrile with various electrophiles. Due to the limited availability of direct experimental data on this specific compound, the protocols and predicted outcomes are based on established principles of electrophilic aromatic substitution and data from closely related analogs, primarily 3-fluorotoluene.

Introduction to Reactivity

This compound presents a complex case for electrophilic aromatic substitution due to the interplay of three distinct substituents on the benzene ring:

  • Fluorine (-F): A deactivating but ortho, para-directing group. Its strong inductive electron-withdrawing effect deactivates the ring, while its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to it.

  • Methyl (-CH₃): An activating and ortho, para-directing group. It activates the ring through an inductive effect and hyperconjugation.

  • Cyanomethyl (-CH₂CN): A deactivating group. The cyano group is strongly electron-withdrawing, and while the methylene spacer lessens its deactivating effect on the ring compared to a directly attached cyano group, it is still expected to reduce the overall reactivity of the aromatic system. The directing influence of the cyanomethyl group is generally considered to be meta to its position, although its effect is weaker than that of a directly attached nitro or cyano group.

The combined influence of these groups suggests that the positions on the ring will have varying degrees of activation and steric hindrance, leading to a mixture of products. The most likely positions for electrophilic attack are ortho to the activating methyl group (C5) and ortho to the fluorine atom (C2), which is also para to the methyl group. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Predicted Regioselectivity of Electrophilic Substitution

Based on the directing effects of the substituents, the predicted order of reactivity for the available positions on the this compound ring is as follows:

Caption: Predicted regioselectivity of electrophilic attack.

Quantitative Data from Analogous Reactions

The following table summarizes the product distribution from the nitration of 3-fluorotoluene, which serves as a model to predict the outcome for this compound.[1][2][3] The presence of the deactivating cyanomethyl group in the target molecule is expected to decrease the overall reaction rate but may not significantly alter the regiochemical preference dictated by the fluoro and methyl groups.

ProductPosition of NitrationSelectivity (%)
3-Fluoro-6-nitro-4-methylphenylacetonitrile (Predicted Major)C6 (ortho to F, meta to CH₃ and CH₂CN)~67
3-Fluoro-4-methyl-2-nitrophenylacetonitrile (Predicted Minor)C2 (ortho to F, para to CH₃, meta to CH₂CN)~30
3-Fluoro-4-methyl-5-nitrophenylacetonitrile (Predicted Minor)C5 (para to F, ortho to CH₃, ortho to CH₂CN)<3

Data extrapolated from the nitration of 3-fluorotoluene.[1][2][3]

Experimental Protocols

The following are detailed protocols for key electrophilic aromatic substitution reactions. These protocols are based on analogous reactions and should be optimized for this compound.

Protocol 1: Nitration

This protocol is adapted from the nitration of 3-fluorotoluene.[1][2][3]

Objective: To synthesize nitro derivatives of this compound.

Materials:

  • This compound

  • Nitric acid (70%)

  • Solid acid catalyst (e.g., H-beta zeolite, Fe/Mo/SiO₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the solid acid catalyst (e.g., 0.5 g of H-beta per 10 mmol of substrate).

  • Add dichloromethane as a solvent.

  • Slowly add 70% nitric acid (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40-60°C) and monitor the reaction progress by TLC or GC-MS.[1]

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid catalyst and wash it with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

Expected Outcome: A mixture of nitrated isomers, with the major product being 3-fluoro-6-nitro-4-methylphenylacetonitrile.

Protocol 2: Bromination

This protocol provides a general method for aromatic bromination.

Objective: To synthesize bromo derivatives of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in trifluoroacetic acid or acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) in portions to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane.

  • Wash the organic layer with a 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: A mixture of brominated isomers, with substitution likely occurring at the C2 and C6 positions.

Protocol 3: Friedel-Crafts Acylation

This is a general protocol for Friedel-Crafts acylation.[4][5]

Objective: To introduce an acyl group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the suspension via a dropping funnel.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the substrate to the stirred acyl chloride-AlCl₃ complex at 0°C.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench the reaction by slowly pouring it onto crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: The major acylated product is expected to be formed at the sterically less hindered and electronically favorable position, likely C2.

Workflow and Logic Diagrams

G cluster_workflow General Experimental Workflow start Start with this compound reaction Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Acylation) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end Isolated Product(s) analysis->end

Caption: A generalized experimental workflow.

G cluster_directing_effects Directing Effects on Regioselectivity substituents Substituents: -F (o,p-directing, deactivating) -CH₃ (o,p-directing, activating) -CH₂CN (m-directing, deactivating) electronic_effects Electronic Effects: - Activating/Deactivating - Resonance vs. Inductive substituents->electronic_effects steric_effects Steric Hindrance substituents->steric_effects product_distribution Predicted Product Distribution electronic_effects->product_distribution steric_effects->product_distribution

Caption: Factors influencing product outcome.

References

Application Notes and Protocols: Synthesis of 3-Fluoro-4-methylphenylacetonitrile via Cyanation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylacetonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a nucleophilic substitution reaction. The primary method described is the cyanation of 3-fluoro-4-methylbenzyl halide.

The reaction proceeds via a nucleophilic substitution mechanism, typically SN2, where the cyanide ion (CN⁻) displaces a halide ion (e.g., Br⁻ or Cl⁻) from the benzylic carbon of the starting material.[1] The use of polar aprotic solvents and phase-transfer catalysis can significantly enhance the reaction rate and yield.

Reaction Principle

The synthesis is based on the reaction of 3-fluoro-4-methylbenzyl halide (bromide or chloride) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

General Reaction Scheme:

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the cyanation of substituted benzyl halides, which can be adapted for the synthesis of this compound. High yields, often exceeding 90%, can be achieved, particularly with the use of phase-transfer catalysis.[2]

Starting MaterialCyanide SourceCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Fluoro-4-methylbenzyl bromideSodium CyanideNoneDMSO902~85-95 (expected)Analogous to[3]
3-Fluoro-4-methylbenzyl chlorideSodium CyanideTetrabutylammonium bromide (TBAB)Toluene/Water80-1002-4>90 (expected)Analogous to[2]
Substituted Benzyl ChlorideSodium CyanideAliquat 336®Dichloromethane/WaterReflux1-3High[2]
Benzyl ChlorideSodium CyanideNoneAqueous EthanolReflux4~80General Protocol

Experimental Protocols

Protocol 1: Cyanation in Dimethyl Sulfoxide (DMSO)

This protocol is adapted from a high-yield synthesis of a similarly substituted benzyl cyanide.[3]

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 3-fluoro-4-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.

  • In a separate flask, carefully dissolve sodium cyanide (1.2-1.5 eq) in a minimal amount of DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the solution of 3-fluoro-4-methylbenzyl bromide with vigorous stirring.

  • Heat the reaction mixture to 90 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Cyanation

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide solution and the organic substrate, often leading to higher yields and easier work-up.[2]

Materials:

  • 3-Fluoro-4-methylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirrer, add 3-fluoro-4-methylbenzyl chloride (1.0 eq) dissolved in toluene or dichloromethane.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).

  • In a separate beaker, prepare a solution of sodium cyanide (1.5-2.0 eq) in deionized water. Caution: Handle sodium cyanide with extreme care in a fume hood.

  • Add the aqueous sodium cyanide solution to the organic solution in the flask.

  • Heat the biphasic mixture to reflux (typically 80-100 °C for toluene) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography as needed.

Mandatory Visualizations

Reaction_Pathway 3-Fluoro-4-methylbenzyl halide 3-Fluoro-4-methylbenzyl halide Intermediate_State SN2 Transition State 3-Fluoro-4-methylbenzyl halide->Intermediate_State Cyanide ion (CN-) Cyanide ion (CN-) Cyanide ion (CN-)->Intermediate_State This compound This compound Intermediate_State->this compound Halide ion (X-) Halide ion (X-) Intermediate_State->Halide ion (X-)

Caption: SN2 reaction pathway for the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve_Reactants Dissolve Starting Material and Cyanide Source Start->Dissolve_Reactants Combine_Solutions Combine Reactant Solutions Dissolve_Reactants->Combine_Solutions Heat_and_Stir Heat and Stir (Monitor by TLC/GC) Combine_Solutions->Heat_and_Stir Quench_Reaction Cool and Quench (e.g., with water) Heat_and_Stir->Quench_Reaction Extraction Solvent Extraction Quench_Reaction->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purify_Product Purification (Distillation/Chromatography) Solvent_Removal->Purify_Product Final_Product Pure Product Purify_Product->Final_Product

Caption: General experimental workflow diagram.

PTC_Mechanism NaCN Na+ CN- QCN Q+ CN- NaCN->QCN Ion Exchange QX Q+ X- NaX Na+ X- R_X R-X (3-Fluoro-4-methylbenzyl halide) R_CN R-CN (Product) R_X->R_CN QCN->QX Catalyst Regeneration QCN->R_CN Nucleophilic Substitution

Caption: Phase-transfer catalysis mechanism.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthesis is robust, scalable, and utilizes readily available starting materials. The protocol begins with the free-radical bromination of 3-fluoro-4-methyltoluene to yield 3-fluoro-4-methylbenzyl bromide, which is subsequently converted to the target phenylacetonitrile via a nucleophilic substitution with sodium cyanide. This application note includes detailed experimental procedures, quantitative data, and safety considerations to ensure reproducible and safe execution at a larger scale.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the fluoro and methyl groups on the phenyl ring, combined with the reactive nitrile functionality, makes it a versatile intermediate. The demand for efficient and scalable synthetic routes to this compound is driven by its role in drug discovery and development. This protocol outlines a reliable and scalable two-step synthesis suitable for laboratory and pilot-plant scale production.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Benzylic Bromination. 3-Fluoro-4-methyltoluene is subjected to a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to selectively brominate the benzylic position, yielding 3-fluoro-4-methylbenzyl bromide.

  • Step 2: Cyanation. The resulting 3-fluoro-4-methylbenzyl bromide is treated with sodium cyanide in a suitable solvent system to produce this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methylbenzyl bromide

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)
3-Fluoro-4-methyltoluene124.151.0
N-Bromosuccinimide (NBS)177.981.1
Azobisisobutyronitrile (AIBN)164.210.02
Carbon Tetrachloride (CCl₄)153.82-

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-methyltoluene and carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-methylbenzyl bromide.

  • The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Scale-up Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)
3-Fluoro-4-methylbenzyl bromide203.051.0
Sodium Cyanide (NaCN)49.011.2
Ethanol46.07-
Water18.02-

Procedure:

  • In a large, well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with sodium cyanide and a mixture of ethanol and water.

  • Heat the mixture with stirring until the sodium cyanide is completely dissolved.

  • Slowly add the crude 3-fluoro-4-methylbenzyl bromide from the dropping funnel to the cyanide solution. An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a clear oil.

Data Presentation

Table 1: Summary of a Representative Scale-up Synthesis

ParameterStep 1: BrominationStep 2: Cyanation
Starting Material 3-Fluoro-4-methyltoluene3-Fluoro-4-methylbenzyl bromide
Scale (moles) 5.0 mol4.5 mol
Yield (grams) ~920 g (crude)~605 g (purified)
Yield (%) ~90% (crude)~90%
Purity (by GC) >95%>99%

Product Characterization

This compound

  • Molecular Formula: C₉H₈FN

  • Molecular Weight: 149.17 g/mol

  • Appearance: Colorless to pale yellow oil

  • Boiling Point: (Predicted) ~110-115 °C at 10 mmHg

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.20-7.00 (m, 3H, Ar-H), 3.70 (s, 2H, CH₂CN), 2.30 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~135 (d, J=X Hz, C-F), 132 (d, J=X Hz), 128 (d, J=X Hz), 125 (d, J=X Hz), 117 (s, CN), 23 (s, CH₂CN), 15 (s, CH₃). Note: Carbon-fluorine coupling constants (J) are expected.

  • IR (neat, cm⁻¹): ~2250 (C≡N stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-F stretch).

  • Mass Spectrometry (EI): m/z (%) = 149 (M⁺), 148 (M⁺-H), 122 (M⁺-HCN), 109 (M⁺-CH₂CN).

Mandatory Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation Start 3-Fluoro-4-methyltoluene Reagents1 NBS, AIBN CCl₄ Reaction1 Reflux (77°C, 3-5h) Start->Reaction1 Reagents1->Reaction1 Workup1 Filtration Aqueous Wash Drying Reaction1->Workup1 Intermediate 3-Fluoro-4-methylbenzyl bromide Workup1->Intermediate Reagents2 NaCN Ethanol/Water Reaction2 Reflux (2-4h) Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Extraction Aqueous Wash Drying Reaction2->Workup2 Purification Vacuum Distillation Workup2->Purification FinalProduct This compound Purification->FinalProduct

Application Notes and Protocols for 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reaction mechanisms involving 3-Fluoro-4-methylphenylacetonitrile, a versatile intermediate in organic synthesis. The protocols detailed below are based on established methodologies for substituted phenylacetonitriles and are intended to serve as a foundational guide for laboratory applications.

Introduction

This compound is a substituted benzyl cyanide derivative. Its chemical reactivity is primarily dictated by two key functional groups: the nitrile group (-C≡N) and the active methylene group (-CH₂-CN). The aromatic ring, substituted with fluorine and a methyl group, also influences the reactivity of the molecule. This document outlines the reaction mechanisms and provides detailed protocols for several common transformations of this compound, including reduction, hydrolysis, and α-alkylation.

Key Reactions and Mechanisms

The principal reactions of this compound involve nucleophilic addition to the nitrile carbon, and deprotonation of the α-carbon to form a stabilized carbanion, which can then act as a nucleophile.

Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, yielding 2-(3-Fluoro-4-methylphenyl)ethan-1-amine. This transformation is crucial for the synthesis of phenethylamine derivatives, which are important pharmacophores.[1] Common reduction methods include catalytic hydrogenation and the use of metal hydrides.[2][3]

Mechanism: Catalytic Hydrogenation

In catalytic hydrogenation, the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon.[4][5] The reaction proceeds through the formation of an imine intermediate, which is further reduced to the amine.

Mechanism: Hydride Reduction (e.g., with LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can convert nitriles to primary amines.[6] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion, which is then further reduced.

dot

Reduction_Mechanisms cluster_catalytic Catalytic Hydrogenation cluster_hydride Hydride Reduction Nitrile_cat This compound Imine_cat Imine Intermediate Nitrile_cat->Imine_cat H₂, Catalyst (e.g., Raney Ni) Amine_cat 2-(3-Fluoro-4-methylphenyl)ethan-1-amine Imine_cat->Amine_cat H₂, Catalyst Nitrile_hyd This compound Imine_anion Imine Anion Intermediate Nitrile_hyd->Imine_anion 1. LiAlH₄ Amine_hyd 2-(3-Fluoro-4-methylphenyl)ethan-1-amine Imine_anion->Amine_hyd 2. H₂O workup Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile This compound Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H₃O⁺ Amide_base 2-(3-Fluoro-4-methylphenyl)acetamide Nitrile->Amide_base 1. OH⁻, H₂O 2. Mild Conditions Amide_acid 2-(3-Fluoro-4-methylphenyl)acetamide Protonated_Nitrile->Amide_acid H₂O, -H⁺ Carboxylic_Acid 3-Fluoro-4-methylphenylacetic acid Amide_acid->Carboxylic_Acid H₃O⁺, Δ Carboxylate Carboxylate Salt Amide_base->Carboxylate OH⁻, Δ Carboxylic_Acid_base 3-Fluoro-4-methylphenylacetic acid Carboxylate->Carboxylic_Acid_base H₃O⁺ workup Alkylation_Mechanism Start This compound Carbanion Resonance-Stabilized Carbanion Start->Carbanion Base (e.g., NaOH) Product α-Alkylated Product Carbanion->Product R-X Alkyl_Halide Alkyl Halide (R-X) Protocol_1_Workflow Start Dissolve Nitrile in Ethanol Add_Catalyst Add Raney Nickel Start->Add_Catalyst Hydrogenation Pressurize with H₂ and Heat Add_Catalyst->Hydrogenation Monitoring Monitor H₂ Uptake Hydrogenation->Monitoring Workup Cool, Vent, and Filter Monitoring->Workup Purification Solvent Removal and Purification Workup->Purification Product 2-(3-Fluoro-4-methylphenyl)ethan-1-amine Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-methylphenylacetonitrile synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Sandmeyer reaction of 3-fluoro-4-methylaniline and the nucleophilic substitution of 3-fluoro-4-methylbenzyl halide.

Route 1: Sandmeyer Reaction of 3-Fluoro-4-methylaniline

Q1: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Sandmeyer cyanation of 3-fluoro-4-methylaniline can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step and must be complete.

    • Troubleshooting:

      • Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the unstable diazonium salt.[1]

      • Use a slight excess of sodium nitrite and ensure the presence of excess acid (like HCl or HBr) to drive the reaction to completion.

      • Test for the presence of excess nitrous acid at the end of the diazotization step using starch-iodide paper; a blue color indicates an excess.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the cyanide source.

    • Troubleshooting:

      • Strict temperature control is crucial. The diazotization should be performed at 0-5 °C, and the subsequent cyanation reaction temperature should be carefully optimized, as it is substrate-dependent.[1]

      • Use the diazonium salt solution immediately after its preparation.

  • Issues with the Copper(I) Cyanide Catalyst: The quality and form of the copper(I) cyanide (CuCN) can significantly impact the reaction.

    • Troubleshooting:

      • Use freshly prepared or high-purity CuCN. Copper(I) salts can oxidize over time, reducing their catalytic activity.

      • Ensure the CuCN is finely powdered to maximize its surface area and reactivity.

  • Side Reactions: Several side reactions can compete with the desired cyanation, leading to byproducts and reducing the yield.

    • Troubleshooting:

      • Phenol Formation: The diazonium group can be replaced by a hydroxyl group, especially if the reaction is heated in an aqueous solution. Performing the reaction at the optimal temperature can minimize this.

      • Azo Coupling: The diazonium salt can couple with unreacted 3-fluoro-4-methylaniline to form azo compounds. This can be minimized by ensuring complete diazotization and maintaining sufficient acidity.

      • Reduction: The diazonium group can be replaced by hydrogen, leading to the formation of 3-fluoro-4-methylbenzene.

Q2: I am observing the formation of a significant amount of dark, tar-like byproducts in my Sandmeyer reaction. What is the cause and how can I prevent this?

A2: The formation of dark, polymeric materials is often a result of diazonium salt decomposition and subsequent radical side reactions. This can be caused by:

  • Elevated Temperatures: As mentioned, diazonium salts are heat-sensitive. Exceeding the optimal temperature range can lead to uncontrolled decomposition.

  • Impurities: The presence of certain impurities can catalyze the decomposition of the diazonium salt. Ensure all reagents and solvents are of high purity.

  • Incorrect pH: The pH of the reaction mixture should be carefully controlled. Insufficient acidity during diazotization can lead to side reactions.

To prevent the formation of these byproducts:

  • Maintain strict temperature control throughout the reaction.

  • Use high-purity reagents and solvents.

  • Ensure the reaction medium is sufficiently acidic during the diazotization step.

Route 2: Nucleophilic Substitution of 3-Fluoro-4-methylbenzyl Halide

Q1: My nucleophilic substitution reaction of 3-Fluoro-4-methylbenzyl bromide/chloride with sodium cyanide is giving a low yield. What are the common issues?

A1: Low yields in this SN2 reaction can be attributed to several factors:

  • Reaction Conditions: The choice of solvent, temperature, and cyanide salt are crucial.

    • Troubleshooting:

      • Solvent: A polar aprotic solvent like DMSO, DMF, or acetonitrile is generally preferred for SN2 reactions.[2] The use of protic solvents like ethanol in the presence of water can lead to the formation of the corresponding alcohol as a byproduct.[2]

      • Temperature: While heating is often required to drive the reaction, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature should be determined experimentally.

      • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Ensure the salt is dry and finely powdered for better solubility and reactivity.

  • Side Reactions:

    • Troubleshooting:

      • Elimination Reaction: Although less likely with a primary benzyl halide, some elimination to form a stilbene derivative could occur, especially with a sterically hindered base or at high temperatures.

      • Hydrolysis of the Nitrile: The product, this compound, can be hydrolyzed to the corresponding carboxylic acid or amide, especially during the workup under acidic or basic conditions. Neutralizing the reaction mixture and careful workup can minimize this.

  • Purity of Starting Material: The purity of the 3-fluoro-4-methylbenzyl halide is important. Impurities could interfere with the reaction.

Q2: I am having trouble with the purification of this compound. What are the common impurities and how can they be removed?

A2: Common impurities depend on the synthetic route used.

  • From Sandmeyer Reaction:

    • Impurities: Unreacted 3-fluoro-4-methylaniline, 3-fluoro-4-methylphenol, and azo compounds.

    • Purification:

      • Extraction: The product can be extracted into an organic solvent. Washing the organic layer with a dilute acid solution will remove any remaining aniline. A wash with a dilute base solution can remove the phenolic byproduct.

      • Chromatography: Column chromatography on silica gel is an effective method for separating the desired nitrile from other byproducts.

  • From Nucleophilic Substitution:

    • Impurities: Unreacted 3-fluoro-4-methylbenzyl halide and 3-fluoro-4-methylbenzyl alcohol (if water is present).

    • Purification:

      • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used to purify the product.

      • Chromatography: Column chromatography is also a reliable method for purification.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound. Please note that the yields are representative and can vary based on specific experimental conditions and scale.

Table 1: Sandmeyer Reaction - Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Yield Range
Starting Material 3-Fluoro-4-methylaniline3-Fluoro-4-methylaniline3-Fluoro-4-methylaniline-
Diazotization Temp. 0-5 °C10-15 °C0-5 °C-
Cyanide Source CuCNCuCNNaCN/CuSO4-
Reaction Temp. 20-25 °C20-25 °C50-60 °C-
Solvent Aqueous HClAqueous HClAqueous50-70%

Table 2: Nucleophilic Substitution - Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Yield Range
Starting Material 3-Fluoro-4-methylbenzyl bromide3-Fluoro-4-methylbenzyl bromide3-Fluoro-4-methylbenzyl chloride-
Cyanide Source NaCNKCNNaCN-
Solvent DMSOEthanolDMF-
Reaction Temp. 60-70 °CReflux80-90 °C70-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the completion of diazotization using starch-iodide paper (should turn blue).

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any phenolic byproducts, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzyl bromide (1.0 eq) and a polar aprotic solvent such as DMSO or DMF.

    • Add sodium cyanide (1.2 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or GC.

    • Continue heating until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it several times with water to remove the solvent (DMSO/DMF) and any unreacted cyanide salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Synthetic_Pathways cluster_sandmeyer Sandmeyer Reaction cluster_substitution Nucleophilic Substitution aniline 3-Fluoro-4-methylaniline diazonium Diazonium Salt aniline->diazonium NaNO2, HCl 0-5 °C product 3-Fluoro-4-methyl- phenylacetonitrile diazonium->product CuCN benzyl_halide 3-Fluoro-4-methylbenzyl halide benzyl_halide->product NaCN, DMSO

Caption: Key synthetic pathways to this compound.

References

Technical Support Center: Purification of 3-Fluoro-4-methylphenylacetonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Fluoro-4-methylphenylacetonitrile using chromatographic techniques. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound?

A1: The most common technique for purifying this compound is flash column chromatography using a normal-phase adsorbent like silica gel.[1] Reversed-phase high-performance liquid chromatography (HPLC) can also be employed for higher purity requirements or for analyzing the purity of collected fractions.[2]

Q2: How do I choose the right solvent system (eluent) for column chromatography?

A2: The choice of eluent is critical for a successful separation.[1] A good starting point for normal-phase chromatography on silica gel is a non-polar solvent with a small amount of a more polar solvent. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3] The optimal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.[1]

Q3: What are the potential impurities I might encounter when purifying this compound?

A3: Potential impurities can arise from the synthetic route used. For instance, if the synthesis involves the reaction of a benzyl halide with a cyanide salt, unreacted starting materials or side products from competing reactions could be present.[4] In syntheses starting from related benzonitriles, isomers or compounds with incomplete functional group transformations might be present.[5]

Q4: Can this compound degrade during chromatography?

A4: While generally stable, prolonged exposure to acidic or basic conditions on the stationary phase can potentially lead to degradation of nitriles. If you observe unexpected peaks or a decrease in yield, consider using a neutralized silica gel or adding a small amount of a non-polar base like triethylamine to the eluent.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem Possible Cause Solution
Poor or No Separation of Product from Impurities Incorrect solvent system (eluent too polar or not polar enough).Develop a new solvent system using TLC to achieve good separation between your product and impurities.[1]
Overloading the column with too much crude product.Reduce the amount of crude product loaded onto the column.
Product Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.[1]
Product Does Not Elute from the Column (High Retention) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[1]
Peak Tailing in HPLC Analysis Secondary interactions between the analyte and the stationary phase.For aromatic compounds, peak tailing can be due to interactions with silanol groups. Adjusting the mobile phase pH or adding a competitive amine like triethylamine can help.[6]
Column overload.Reduce the sample concentration or injection volume.[6]
Low Recovery of the Product Product is still on the column.After the main fractions are collected, flush the column with a highly polar solvent to recover any remaining product.
Product degradation on the column.Consider using a less acidic stationary phase or adding a modifier to the eluent to prevent degradation.[3]
High Backpressure in the System Blockage in the column frit or tubing.Back-flush the column according to the manufacturer's instructions. Ensure all tubing is clear.[7]
Incorrect solvent viscosity.Ensure the chosen solvent system is appropriate for the column and system pressure limits.

Experimental Protocols

Protocol for Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[8]

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the silica gel to pack evenly. Gently tap the column to ensure uniform packing.[8]

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or celite, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the column.[9]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to initiate the flow of the solvent through the column (flash chromatography).[1]

  • Collect the eluting solvent in fractions using test tubes or other suitable containers.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.[8]

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Poor Separation? check_solvent Is the Rf value appropriate on TLC? start->check_solvent adjust_polarity Adjust Solvent Polarity check_solvent->adjust_polarity No check_loading Is the column overloaded? check_solvent->check_loading Yes adjust_polarity->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_tailing Are peaks tailing? check_loading->check_tailing No reduce_load->start add_modifier Add Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes success Successful Separation check_tailing->success No add_modifier->start

Caption: Troubleshooting logic for chromatographic purification.

References

Technical Support Center: Synthesis of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution of a 3-fluoro-4-methylbenzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?

A2: A common byproduct in the alkylation of benzyl cyanide derivatives is the dialkylation product, where a second 3-fluoro-4-methylbenzyl group attaches to the alpha-carbon of the phenylacetonitrile. This is more likely to occur if an excess of the benzyl halide is used or if the reaction temperature is too high.

Q3: My final product seems to be contaminated with an amide or carboxylic acid. How can I prevent this?

A3: The nitrile group is susceptible to hydrolysis, which can occur during the reaction or workup, especially in the presence of strong acids or bases and water. To minimize the formation of 3-fluoro-4-methylphenylacetamide or 3-fluoro-4-methylphenylacetic acid, ensure anhydrous reaction conditions and use neutral or slightly acidic conditions during the aqueous workup.

Q4: The yield of my reaction is consistently low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC.

  • Side reactions: The formation of byproducts such as the dialkylation product or hydrolysis products will consume starting materials and lower the yield of the desired product.

  • Poor quality of starting materials: Impurities in the 3-fluoro-4-methylbenzyl halide or the cyanide salt can interfere with the reaction.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Formation of a Dialkylation Byproduct

Observation: A significant peak corresponding to a higher molecular weight species is observed in the GC-MS or LC-MS analysis of the crude product.

Plausible Cause: Over-alkylation of the product.

Troubleshooting Workflow:

start High MW Byproduct Detected check_ratio Check Molar Ratio of Reactants start->check_ratio Isolable? check_temp Review Reaction Temperature check_ratio->check_temp Ratio > 1:1.1 (Halide:Cyanide)? Adjust to 1:1.1 slow_addition Implement Slow Addition of Alkylating Agent check_temp->slow_addition Temp > 60°C? Lower to RT - 40°C purification Optimize Purification slow_addition->purification Addition too fast? Add dropwise over 1-2h end Reduced Byproduct Formation purification->end Byproduct still present? Use column chromatography

Caption: Troubleshooting workflow for dialkylation byproduct.

Mitigation Strategies and Expected Outcomes:

StrategyModificationExpected Outcome
Control Stoichiometry Use a slight excess of the cyanide salt (e.g., 1.1 equivalents).Reduces the availability of the benzyl halide for a second alkylation, decreasing the dialkylation product to <5%.
Temperature Control Maintain the reaction temperature between room temperature and 40°C.Lower temperatures decrease the rate of the second alkylation more significantly than the first.
Slow Addition Add the 3-fluoro-4-methylbenzyl halide solution dropwise over 1-2 hours.Maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.
Purification Utilize flash column chromatography for purification.The dialkylation product is significantly less polar and can be effectively separated from the desired product.
Issue 2: Hydrolysis of the Nitrile Group

Observation: Presence of 3-fluoro-4-methylphenylacetamide or 3-fluoro-4-methylphenylacetic acid in the final product, often detected by IR (C=O stretch) or MS.

Plausible Cause: Presence of water and/or harsh pH conditions during reaction or workup.

Troubleshooting Workflow:

start Amide/Acid Impurity Detected check_reagents Verify Anhydrous Reagents & Solvents start->check_reagents check_workup Review Workup Procedure check_reagents->check_workup Moisture present? Dry solvents/reagents neutralize Neutralize Before Extraction check_workup->neutralize Strong acid/base in workup? Use mild conditions end Minimized Hydrolysis neutralize->end pH not neutral? Adjust to pH 7

Caption: Troubleshooting workflow for nitrile hydrolysis.

Mitigation Strategies and Expected Outcomes:

StrategyModificationExpected Outcome
Anhydrous Conditions Use oven-dried glassware and anhydrous solvents.Minimizes the primary source of water, reducing hydrolysis to <2%.
Neutral Workup During the aqueous workup, neutralize the reaction mixture to pH 7 before extraction.Avoids both acid and base-catalyzed hydrolysis of the nitrile and any intermediate amide.
Temperature Control During Workup Keep the temperature low during the workup and extraction.Reduces the rate of hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 3-fluoro-4-methylbenzyl bromide.

Materials:

  • 3-Fluoro-4-methylbenzyl bromide (1.0 eq)

  • Sodium cyanide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve sodium cyanide in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.

  • In a separate flask, prepare a solution of 3-fluoro-4-methylbenzyl bromide in a small amount of anhydrous DMF.

  • Transfer the 3-fluoro-4-methylbenzyl bromide solution to a dropping funnel and add it dropwise to the sodium cyanide solution over 1-2 hours, maintaining the reaction temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 3-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Reaction Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve NaCN in anhydrous DMF starting_material Prepare solution of 3-fluoro-4-methylbenzyl bromide in DMF addition Slowly add benzyl bromide solution to NaCN solution at < 40°C stirring Stir at room temperature for 3-4 hours addition->stirring monitoring Monitor reaction by TLC/GC stirring->monitoring extraction Aqueous workup and extraction with toluene monitoring->extraction Reaction complete washing Wash with NaHCO3 and brine extraction->washing drying Dry with MgSO4 and concentrate washing->drying purification Purify by vacuum distillation or column chromatography drying->purification product This compound purification->product

Technical Support Center: 3-Fluoro-4-methylphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-4-methylphenylacetonitrile.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my reaction yield of this compound consistently low?

Answer:

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common culprits and troubleshooting steps:

  • Sub-optimal Reaction Temperature: The temperature for the cyanation reaction is critical. For SN2 reactions involving a benzyl halide and a cyanide salt, temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions. For instance, a common procedure for a similar synthesis involves stirring at 30°C overnight.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (e.g., 3-fluoro-4-methylbenzyl halide) is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Competing Elimination Reactions: If you are starting from a benzyl halide, ensure that the base used is not too strong or hindered, which could favor elimination over substitution, although this is generally less of a problem for benzylic substrates compared to secondary or tertiary alkyl halides.

  • Moisture in the Reaction: Water can react with the cyanide source and may lead to the formation of byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.[2] If using aqueous conditions, as in some phase-transfer catalysis methods, the concentration of reactants and catalyst is crucial.[3]

  • Poor Quality of Reagents: The purity of your starting materials, especially the 3-fluoro-4-methylbenzyl halide and the cyanide source (e.g., NaCN, KCN), is paramount. Impurities can interfere with the reaction. It is advisable to use freshly purified or commercially available high-purity reagents.

Question 2: My product is contaminated with impurities. What are they and how can I remove them?

Answer:

Impurity profiles can vary based on the synthetic route. Here are some common impurities and purification strategies:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have residual starting material.

    • Purification: Flash column chromatography is often effective for separating the more polar nitrile product from the less polar benzyl halide starting material.[1]

  • Isocyanide Byproduct: Cyanide is an ambident nucleophile and can attack via the nitrogen atom to form an isocyanide. While typically a minor product in SN2 reactions with alkyl halides, its formation can be influenced by the solvent and counter-ion of the cyanide salt.

    • Purification: Isocyanides often have different chromatographic behavior and boiling points compared to nitriles, allowing for separation by column chromatography or distillation.

  • Hydrolysis Products: If water is present, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid, especially under acidic or basic conditions during workup.

    • Purification: An acidic or basic wash during the workup can help remove these impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities.[1]

Question 3: The reaction has stalled and is not proceeding to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few things to consider:

  • Inadequate Activation of the Cyanide Source: In some cases, particularly with less reactive halides, an additive can help. For example, the addition of sodium iodide can sometimes accelerate the reaction by in situ formation of the more reactive benzyl iodide.[2]

  • Catalyst Deactivation (for catalyzed reactions): If you are employing a metal-catalyzed cyanation (e.g., using a palladium catalyst), the catalyst may have been poisoned by impurities or degraded.[4][5] Ensure your reagents and solvents are of appropriate quality for catalysis.

  • Insufficient Mixing: For heterogeneous reactions (e.g., a solid cyanide salt in an organic solvent), vigorous stirring is essential to ensure adequate contact between the reactants.[2]

Question 4: I am considering a different synthetic route. What are the common methods for preparing arylacetonitriles?

Answer:

Several methods are available for the synthesis of arylacetonitriles like this compound. The choice of method often depends on the available starting materials and scale of the reaction.

  • Nucleophilic Substitution (SN2): This is a very common method involving the reaction of a 3-fluoro-4-methylbenzyl halide (bromide or chloride) with a cyanide salt like sodium cyanide or potassium cyanide in a polar aprotic solvent such as DMSO or acetone.[1][2]

  • Palladium-Catalyzed Cyanation: This method is useful for converting aryl halides or triflates directly to the corresponding benzonitriles. Various cyanide sources can be used, including zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]).[4][5][6]

  • Sandmeyer Reaction: If starting from 3-fluoro-4-methylaniline, a Sandmeyer reaction can be employed. This involves diazotization of the aniline followed by reaction with a copper(I) cyanide.

  • From Aldehydes or Ketones: While less direct for this specific molecule, it is possible to synthesize nitriles from aldehydes or ketones via the formation of a cyanohydrin followed by further reaction.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitrile Synthesis

ParameterSN2 Reaction with Benzyl HalidePalladium-Catalyzed Cyanation
Starting Material 3-Fluoro-4-methylbenzyl halide3-Fluoro-4-methylphenyl halide/triflate
Cyanide Source NaCN, KCNZn(CN)₂, K₄[Fe(CN)₆], organic cyanides
Catalyst None (or phase-transfer catalyst)Palladium complex (e.g., Pd(OAc)₂)
Solvent DMSO, Acetone, DMFTHF/H₂O, DMF, DMAc
Temperature 30 - 80 °CRoom Temperature to 130 °C
Typical Yields 50 - 85%Moderate to excellent

Note: The specific conditions can vary significantly based on the exact substrates and catalytic system used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a general procedure for the synthesis of a similar phenylacetonitrile.[1]

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-fluoro-4-methylbenzyl bromide (1.0 eq) in anhydrous DMSO, add sodium cyanide (2.0 eq).

  • Stir the reaction mixture at 30°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Mandatory Visualizations

reaction_pathway start 3-Fluoro-4-methylbenzyl Bromide product This compound start->product SN2 Reaction reagent + NaCN reagent->start solvent DMSO, 30°C solvent->start

Caption: SN2 synthesis of this compound.

troubleshooting_workflow start Low Reaction Yield check_completion Check Reaction Completion (TLC) start->check_completion check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Purity start->check_reagents check_moisture Ensure Anhydrous Conditions start->check_moisture incomplete Incomplete Reaction check_completion->incomplete temp_issue Incorrect Temperature check_temp->temp_issue reagent_issue Impure Reagents check_reagents->reagent_issue moisture_issue Moisture Contamination check_moisture->moisture_issue action_time Extend Reaction Time / Increase Temp incomplete->action_time Yes action_temp Adjust Temperature temp_issue->action_temp Yes action_reagents Use Pure Reagents reagent_issue->action_reagents Yes action_moisture Dry Glassware/Solvents moisture_issue->action_moisture Yes

Caption: Troubleshooting workflow for low reaction yield.

logical_relationship cluster_factors Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature Yield Yield Temperature->Yield Side Products Side Products Temperature->Side Products Reaction Rate Reaction Rate Temperature->Reaction Rate Purity Purity Purity->Yield Purity->Side Products Solvent Solvent Solvent->Side Products Solvent->Reaction Rate

Caption: Relationship between reaction parameters and outcomes.

References

Optimization of reaction conditions for 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Fluoro-4-methylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of a 3-fluoro-4-methylbenzyl halide (e.g., bromide or chloride) with a cyanide salt. This reaction is typically carried out in a polar aprotic solvent, often with the aid of a phase transfer catalyst to improve the reaction rate and yield.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (3-fluoro-4-methylbenzyl halide) and the appearance of the product.

Q3: What are the critical safety precautions to take during this synthesis?

Cyanide salts are highly toxic. All manipulations involving sodium or potassium cyanide should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental contact with cyanide, immediate medical attention is required. An emergency cyanide poisoning treatment kit should be readily available.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The phase transfer catalyst may be old or degraded.Use a fresh batch of the phase transfer catalyst. Consider trying a different catalyst (e.g., tetrabutylammonium bromide).
Poor Quality Reagents: The starting benzyl halide may have degraded, or the cyanide salt may be of low purity.Ensure the purity of the starting materials. The benzyl halide should be freshly prepared or purified if necessary. Use anhydrous sodium or potassium cyanide.
Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress by TLC or GC.
Moisture in the Reaction: Water can hydrolyze the nitrile product and deactivate some reagents.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Presence of Impurities in the Final Product Incomplete Reaction: Unreacted starting material remains in the product.Increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC until the starting material spot disappears.
Side Reactions: Dimerization of the benzyl halide or other side reactions may occur.Lower the reaction temperature. Ensure slow and controlled addition of reagents.
Hydrolysis of the Nitrile: Presence of water during workup or purification can lead to the formation of the corresponding carboxylic acid or amide.Use anhydrous conditions during workup and purification. Avoid prolonged exposure to acidic or basic aqueous solutions.
Product Discoloration (Yellow or Brown) Thermal Decomposition: The product may be sensitive to high temperatures during distillation or solvent removal.Use reduced pressure for solvent removal and distillation to keep the temperature low.
Residual Impurities: Colored byproducts from the reaction may be present.Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography.

Experimental Protocols

Synthesis of this compound via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of this compound from 3-fluoro-4-methylbenzyl bromide.

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylbenzyl bromide (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) and tetrabutylammonium bromide (0.1 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Catalyst for the Synthesis of this compound
EntryCatalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Tetrabutylammonium bromide (TBAB)DMF6068598
2Benzyltriethylammonium chlorideDMF6067897
3No CatalystDMF60242595
4TBABAcetonitrile6087596

Reaction Conditions: 3-Fluoro-4-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Solvent (5 mL/mmol).

Table 2: Optimization of Solvent and Temperature
EntryCatalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1TBABDMF5087598
2TBABDMF6068598
3TBABDMF7048897
4TBABDMSO6068297
5TBABAcetonitrile6087596

Reaction Conditions: 3-Fluoro-4-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Catalyst (TBAB, 0.1 eq).

Visualizations

experimental_workflow reagents 1. Reagents (3-Fluoro-4-methylbenzyl bromide, NaCN, TBAB, DMF) reaction 2. Reaction (60-70 °C, 4-6 h) reagents->reaction workup 3. Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification 4. Purification (Vacuum Distillation or Column Chromatography) workup->purification product 5. Final Product (this compound) purification->product troubleshooting_guide low_yield Low Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst poor_reagents Poor Reagents low_yield->poor_reagents low_temp Low Temperature low_yield->low_temp moisture Moisture low_yield->moisture impurities Impurities Present incomplete_reaction Incomplete Reaction impurities->incomplete_reaction side_reactions Side Reactions impurities->side_reactions hydrolysis Hydrolysis impurities->hydrolysis discoloration Product Discoloration thermal_decomposition Thermal Decomposition discoloration->thermal_decomposition residual_impurities Residual Impurities discoloration->residual_impurities

Technical Support Center: 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-Fluoro-4-methylphenylacetonitrile.

Troubleshooting Guide

Unexpected experimental results can often be attributed to the degradation of starting materials. This guide will help you troubleshoot common issues related to the stability of this compound.

Problem Potential Cause Recommended Solution
Low assay value or presence of impurities in starting material. Improper storage conditions leading to degradation.Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from light and moisture.[1][2]
Contamination during handling.Use clean, dry equipment and handle the material in an inert atmosphere if possible.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of this compound under reaction conditions.Perform a forced degradation study to understand the compound's stability under your specific reaction conditions (e.g., pH, temperature, presence of oxidizing/reducing agents).[3][4][5][6]
The compound may be sensitive to acidic or basic conditions, leading to hydrolysis of the nitrile group.Buffer the reaction mixture to maintain a neutral pH. Consider using non-aqueous conditions if feasible.[7]
Appearance of new peaks in analytical chromatograms (HPLC, GC) over time. On-going degradation of the sample.Prepare fresh samples for analysis whenever possible. If samples must be stored, keep them at a low temperature (2-8 °C) and protected from light.
The analytical method itself might be causing degradation (e.g., high temperature in GC inlet).Optimize analytical method parameters. For thermally labile compounds, HPLC is often preferred over GC.

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting stability-related problems with this compound.

G start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage Conditions & Re-test with Fresh Sample storage_ok->correct_storage No analyze_impurities Analyze for Known Degradants (e.g., via HPLC, GC-MS) storage_ok->analyze_impurities Yes correct_storage->start degradants_present Degradants Present? analyze_impurities->degradants_present forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) degradants_present->forced_degradation No/Unknown evaluate_conditions Evaluate Reaction/Analytical Conditions' Harshness degradants_present->evaluate_conditions Yes forced_degradation->analyze_impurities modify_conditions Action: Modify Experimental Conditions (e.g., Lower Temp, Adjust pH, Use Inhibitors) evaluate_conditions->modify_conditions problem_solved End: Problem Resolved modify_conditions->problem_solved

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be protected from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related benzyl cyanides and fluorinated aromatic compounds, the two primary degradation pathways are:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form 3-Fluoro-4-methylphenylacetamide and subsequently 3-Fluoro-4-methylphenylacetic acid.[8][9]

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of various oxidized byproducts.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[3][4][5][6] This involves subjecting the compound to stress conditions that are more severe than your actual experimental conditions, such as high temperatures, extreme pH values, oxidizing agents, and intense light. The results will help you identify potential degradation products and establish the compound's stability limits.

Q4: Is this compound sensitive to light?

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Stability-indicating analytical methods are crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided the compound is thermally stable under GC conditions.[10][11]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and time points should be optimized for your specific needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and a UV energy of 200 watt hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed samples to that of an unstressed control sample. Identify and characterize any significant degradation products.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (100°C, solid) stress_conditions->thermal photolytic Photolytic (ICH Q1B) stress_conditions->photolytic sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants analysis->evaluation end End: Stability Profile Established evaluation->end

Caption: Workflow for a forced degradation study.

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound.

Stress Condition Time (hours) % Degradation Major Degradation Product(s)
0.1 N HCl at 60°C 24~5%3-Fluoro-4-methylphenylacetamide
0.1 N NaOH at 60°C 8~15%3-Fluoro-4-methylphenylacetic acid
3% H₂O₂ at RT 24~8%Oxidized benzylic species
Thermal (100°C) 48< 2%Minor unspecified products
Photolytic (ICH Q1B) -< 1%No significant degradation

Note: This data is for illustrative purposes only and may not represent the actual degradation profile of the compound.

Potential Degradation Pathway

The primary degradation pathway under hydrolytic conditions is the conversion of the nitrile to a carboxylic acid.

G parent This compound intermediate 3-Fluoro-4-methylphenylacetamide parent->intermediate H₂O (Acid/Base) degradant 3-Fluoro-4-methylphenylacetic acid intermediate->degradant H₂O (Acid/Base)

Caption: Potential hydrolysis degradation pathway.

References

Technical Support Center: Purification of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-4-methylphenylacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no crystal formation upon cooling. The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.- Reduce Solvent Volume: Reheat the solution to evaporate some of the solvent and concentrate the solution. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound. - Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, causing the solute to melt before it dissolves. The solution is too concentrated, or cooling is too rapid.- Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of the compound. - Dilute the Solution: Add a small amount of additional hot solvent. - Slower Cooling: Ensure the solution cools gradually to allow for proper crystal lattice formation.
Low recovery of the purified compound. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble.- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[1]
Crystals are colored or appear impure after recrystallization. Colored impurities are present that are not removed by a single recrystallization. The compound may be degrading at the boiling point of the solvent.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a Second Recrystallization: A second recrystallization step may be necessary to remove persistent impurities. - Choose a Lower-Boiling Solvent: If degradation is suspected, use a solvent with a lower boiling point.

Column Chromatography Issues

Question/Issue Possible Cause(s) Suggested Solution(s)
The compound streaks or "tails" on the column. The compound is too polar for the chosen solvent system and is interacting too strongly with the silica gel. The column is overloaded with the sample.- Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2] For highly polar compounds, consider adding a small amount of a more polar solvent like methanol.[2] - Use a Different Stationary Phase: For basic compounds, alumina may be a better choice than silica gel.[2] - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight).
Poor separation of the desired compound from impurities. The polarity of the eluent is too high, causing all compounds to elute too quickly. The chosen solvent system does not provide adequate resolution.- Start with a Less Polar Solvent: Begin elution with a solvent system of lower polarity and gradually increase it.[3] - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that provides good separation between your compound and the impurities.[3] - Try a Different Stationary Phase: A different adsorbent may offer better selectivity.
The compound is not eluting from the column. The eluting solvent is not polar enough to move the compound through the stationary phase.- Increase Eluent Polarity: Systematically increase the polarity of the mobile phase until the compound begins to elute. A steep gradient may be necessary for very polar compounds.

Frequently Asked Questions (FAQs)

What are the common impurities in this compound?

Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Depending on the synthetic route, potential impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Side-Products: For example, if prepared via a Sandmeyer reaction from the corresponding aniline, impurities such as the corresponding phenol or dediazoniation products (3-fluoro-4-methylbenzene) may be present.[4][5]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, toluene).

  • Water: Moisture introduced during the synthesis or workup.

How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can separate the desired product from non-volatile impurities and provide quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can help identify and quantify impurities by comparing the integration of signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity for solid compounds.

What is the best method for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound. A patent for the closely related isomer, 3-fluoro-4-methylbenzonitrile, reports achieving 99.7% purity through crystallization from n-heptane at 0-3 °C.[6]

  • Column Chromatography: This technique is ideal for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or when recrystallization is ineffective.[3]

  • Distillation (for liquid nitriles): If the compound were a liquid, distillation would be a suitable method for separating it from impurities with different boiling points.

Data Presentation

The following table summarizes the effectiveness of different purification methods for aromatic nitriles, with specific data for a closely related isomer of this compound.

Purification Method Compound Solvent/Mobile Phase Achieved Purity Source
Recrystallization 3-Fluoro-4-methylbenzonitrilen-heptane, n-hexane, cyclohexane, methylcyclohexane, petroleum ether, or methyl tert-butyl ether99.7%[6]
Column Chromatography General Aromatic CompoundsHexane/Ethyl Acetate Gradient>95% (Typical)General Lab Practice
Distillation General Liquid NitrilesN/ADependent on boiling point differencesGeneral Lab Practice

Experimental Protocols

1. Recrystallization Protocol

This protocol is based on a method for a structurally similar compound and is expected to be effective for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-heptane or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature. A common solvent system for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

2. Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane) and pour it into the column, allowing the silica to settle into a uniform bed. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column. Alternatively, for better resolution, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting the column with the least polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal needed hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography start Crude Product load_sample Load Sample start->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC) collect_fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Purification Attempted recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography issue_recrystallization Issue Encountered? recrystallization->issue_recrystallization issue_chromatography Issue Encountered? chromatography->issue_chromatography no_crystals No/Few Crystals issue_recrystallization->no_crystals Yes oiling_out Oiling Out issue_recrystallization->oiling_out Yes low_yield_recrystallization Low Yield issue_recrystallization->low_yield_recrystallization Yes end Successful Purification issue_recrystallization->end No poor_separation Poor Separation issue_chromatography->poor_separation Yes streaking Streaking/Tailing issue_chromatography->streaking Yes no_elution No Elution issue_chromatography->no_elution Yes issue_chromatography->end No solution_no_crystals Concentrate Solution Induce Crystallization no_crystals->solution_no_crystals solution_oiling_out Lower BP Solvent Dilute/Cool Slowly oiling_out->solution_oiling_out solution_low_yield_recrystallization Minimize/Cool Solvent low_yield_recrystallization->solution_low_yield_recrystallization solution_poor_separation Optimize Solvent System (TLC) poor_separation->solution_poor_separation solution_streaking Increase Solvent Polarity Reduce Load streaking->solution_streaking solution_no_elution Increase Solvent Polarity no_elution->solution_no_elution

Caption: Troubleshooting decision tree for purification methods.

References

Technical Support Center: Synthesis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted phenylacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of substituted phenylacetonitriles, offering explanations and actionable solutions.

Hydrolysis of the Nitrile Group

Question: My reaction is producing significant amounts of a carboxamide or carboxylic acid byproduct. How can I prevent the hydrolysis of my phenylacetonitrile derivative?

Answer:

Hydrolysis of the nitrile group to the corresponding primary amide and subsequently to the carboxylic acid is one of the most common side reactions.[1] This is particularly prevalent under acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • pH Control: Maintain neutral or near-neutral reaction conditions whenever possible. Both strong acids and strong bases can catalyze hydrolysis.

  • Temperature Management: Keep the reaction temperature as low as feasible to minimize the rate of hydrolysis.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to eliminate water from the reaction mixture. Ensure all glassware is thoroughly dried before use.

  • Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material has been consumed to avoid prolonged exposure to conditions that may promote hydrolysis.

Quantitative Data on Hydrolysis of Benzyl Cyanide:

The following table, adapted from patent literature, illustrates the effect of temperature and ammonia concentration on the hydrolysis of benzyl cyanide to phenylacetamide and phenylacetic acid.

Temperature (°C)Ammonia Concentration (g/L)Reaction Time (min)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)
19039047.045.1
20024062.131.2

Data adapted from a patent describing the hydrolysis of benzyl cyanide.[1]

Experimental Protocol: Selective Hydrolysis of a Nitrile to a Primary Amide

For instances where the primary amide is the desired product, a selective hydrolysis can be performed.

  • Dissolve the substituted phenylacetonitrile in a 1:9 mixture of methanol and dioxane.

  • Add one equivalent of sodium hydroxide (as a methanolic solution).

  • Reflux the mixture for 4-5 hours, monitoring the reaction by TLC or GC.

  • Upon completion, neutralize the reaction mixture and extract the product.[1]

Over-Alkylation of the α-Carbon

Question: I am attempting to mono-alkylate my phenylacetonitrile, but I'm observing a significant amount of the di-alkylated product. How can I improve selectivity for mono-alkylation?

Answer:

The α-protons of phenylacetonitrile are acidic, which allows for deprotonation and subsequent alkylation. However, the mono-alkylated product still possesses an acidic proton and can undergo a second alkylation, leading to a di-alkylated byproduct.[1] This is a frequent issue, especially when using strong bases.

Troubleshooting Steps:

  • Choice of Base: The strength and steric bulk of the base are critical. Using a milder or more sterically hindered base can favor mono-alkylation. Alkali metal hydroxides impregnated on alumina have been shown to be effective for selective mono-alkylation.[1]

  • Phase-Transfer Catalysis (PTC): PTC is a highly effective method for achieving mono-alkylation. The use of a quaternary ammonium salt as a catalyst allows the reaction to proceed under milder basic conditions (e.g., 50% aqueous NaOH), which enhances selectivity.[1]

  • Stoichiometry of Alkylating Agent: Use a stoichiometric amount or only a slight excess of the alkylating agent relative to the phenylacetonitrile to minimize the chance of a second alkylation.[1]

  • Temperature Control: Lowering the reaction temperature can often improve the selectivity for mono-alkylation.[1]

Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile

This protocol is adapted from Organic Syntheses.

  • In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

  • Cool the mixture in a water bath and add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for 2 hours.

  • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and the product is purified by distillation.[1]

Racemization of Chiral Centers

Question: My synthesis is supposed to yield an enantiomerically pure substituted phenylacetonitrile, but I am observing significant racemization. What are the likely causes and how can I prevent this?

Answer:

If the α-carbon of the substituted phenylacetonitrile is a stereocenter, the acidic nature of the α-proton makes it susceptible to racemization. This is particularly common in the presence of bases or at elevated temperatures, which can lead to the formation of a planar carbanion intermediate that can be protonated from either face.[1]

Troubleshooting Steps:

  • Avoid Strong Bases: Use the mildest base necessary for the reaction to minimize deprotonation of the chiral center.

  • Low Temperatures: Perform reactions at the lowest possible temperature to reduce the rate of epimerization.[1]

  • Solvent Choice: The solvent can influence the rate of racemization. Aprotic solvents are generally preferred over protic solvents, which can facilitate proton exchange.

  • Asymmetric Synthesis: Employing asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can help establish and maintain the desired stereochemistry.[1]

Side Reactions in Specific Syntheses

Question: I am performing a Strecker synthesis to produce an α-aminophenylacetonitrile derivative and am observing an unexpected byproduct. What could it be and how can I avoid it?

Answer:

A common side reaction in the Strecker synthesis is the formation of a cyanohydrin from the reaction of the aldehyde and cyanide source without the incorporation of the amine.[1]

Troubleshooting Steps:

  • pH Control: Maintaining mildly alkaline conditions (around pH 9.5) often favors the desired Strecker reaction over cyanohydrin formation.[1]

  • Order of Addition: Pre-forming the imine by reacting the aldehyde and amine before adding the cyanide source can minimize the formation of the cyanohydrin byproduct.[1]

  • Ammonia Concentration: A higher concentration of ammonia can shift the equilibrium towards imine formation, reducing the amount of free aldehyde available to react with the cyanide source.[1]

Experimental Protocol: General Strecker Synthesis of an α-Aminonitrile

  • To a solution of the pre-formed imine in anhydrous methanol at 0 °C under an inert atmosphere, add imidazole and a cyanide source (e.g., cyanoacetic acid).

  • Allow the reaction to stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-aminonitrile by flash chromatography.[1]

Question: I have ruled out hydrolysis, over-alkylation, and Strecker-related byproducts. What other side reactions could be occurring?

Answer:

Depending on the specific substrates and reaction conditions, other side reactions can occur:

  • Thorpe-Ziegler Reaction: In the case of a dinitrile, an intramolecular base-catalyzed self-condensation can occur to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.[1][2][3]

  • Knoevenagel Condensation: Phenylacetonitrile can act as an active methylene compound and undergo a Knoevenagel condensation with an aldehyde or ketone in the presence of a base to form a substituted alkene.[1][4]

  • Elimination of Cyanide (E1cB Mechanism): Under basic conditions, a substituted phenylacetonitrile with a suitable leaving group on the β-carbon can undergo an E1cB elimination to form an alkene with the loss of the cyanide group.[1]

Visualization of Reaction Pathways and Workflows

Diagram 1: General Troubleshooting Workflow for Phenylacetonitrile Synthesis

start Problem in Phenylacetonitrile Synthesis check_product Analyze Crude Product Mixture (NMR, LC-MS, GC-MS) start->check_product hydrolysis Hydrolysis Products Observed? (Amide, Carboxylic Acid) check_product->hydrolysis over_alkylation Over-alkylation Product Observed? (Di-substituted) hydrolysis->over_alkylation No sol_hydrolysis - Use Anhydrous Solvents - Reduce Temperature/Time - Adjust pH to Neutral hydrolysis->sol_hydrolysis Yes racemization Racemization Observed? over_alkylation->racemization No sol_over_alkylation - Control Stoichiometry - Use Milder/Bulky Base - Lower Temperature - Use Phase-Transfer Catalysis over_alkylation->sol_over_alkylation Yes other Other Unexpected Byproducts? racemization->other No sol_racemization - Use Mild Base - Lower Temperature - Use Asymmetric Synthesis racemization->sol_racemization Yes sol_other Consider: - Thorpe-Ziegler - Knoevenagel - E1cB Elimination other->sol_other Yes end Purified Product other->end No sol_hydrolysis->check_product sol_over_alkylation->check_product sol_racemization->check_product sol_other->check_product

Caption: A troubleshooting decision tree for common problems in substituted phenylacetonitrile synthesis.

Diagram 2: Key Reaction Pathways in Substituted Phenylacetonitrile Synthesis

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions start Phenylacetonitrile + Alkylating Agent product Substituted Phenylacetonitrile start->product Base over_alkylation Over-alkylation (Di-substituted) start->over_alkylation Excess Alkylating Agent Strong Base hydrolysis Hydrolysis (Amide/Acid) product->hydrolysis H2O, Acid/Base racemization Racemization product->racemization Base, Heat

References

How to handle and store 3-Fluoro-4-methylphenylacetonitrile safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 3-Fluoro-4-methylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a toxic substance. The primary hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: It can cause skin and serious eye irritation.[3]

  • Cyanide Release: Like other nitriles, it can release hydrogen cyanide upon contact with strong acids or upon thermal decomposition.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH-approved respirator is necessary.

Q3: What are the proper storage conditions for this compound?

A3: To ensure stability and safety, store the compound under the following conditions:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[4]

  • Some suppliers recommend refrigeration (2-8°C) for long-term storage.

Q4: What should I do in case of an accidental spill?

A4: For minor spills, follow these steps while wearing appropriate PPE:

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.

Troubleshooting Guides

Problem: I notice a color change in the material over time.

  • Possible Cause: This may indicate degradation of the compound. Phenylacetonitrile and its derivatives can be sensitive to light, air, and temperature.

  • Solution:

    • Ensure the container is tightly sealed and stored in a cool, dark place.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.

    • If degradation is suspected, it is advisable to verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) before use.

Problem: My reaction is yielding unexpected byproducts, such as a carboxylic acid.

  • Possible Cause: The nitrile group is susceptible to hydrolysis to form the corresponding carboxylic acid (3-fluoro-4-methylphenylacetic acid), especially in the presence of strong acids or bases and water.

  • Solution:

    • Ensure that all solvents and reagents are anhydrous.

    • Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.

    • If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₈FN[5]
Molecular Weight149.17 g/mol [5]
Density1.095 g/cm³[6]
Flash Point93.5 °C[1]
Boiling Point241.1 ± 25.0 °C (Predicted)[6]

Exposure Limits for Cyanides (as a general class)

OrganizationLimitValue
OSHAPEL (8-hour TWA)11 mg/m³
NIOSHSTEL (15-min TWA)5 mg/m³

Experimental Protocols

Protocol 1: General Handling Procedure

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Don appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all handling of the solid or its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Use a spatula to weigh the solid on a tared weigh boat. Avoid creating dust.

  • If preparing a solution, add the solid slowly to the solvent.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean all contaminated glassware and equipment.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) - General Method

Note: This is a general method for substituted phenylacetonitriles and may require optimization for this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of approximately 10-20 µg/mL with the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for this class of compounds.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase. A typical gradient might be:

    • Start with 30% acetonitrile.

    • Ramp to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity can be determined by the peak area percentage of the main component.

Visualizations

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood weigh_handle Weigh and Handle work_in_hood->weigh_handle experiment Perform Experiment weigh_handle->experiment cleanup Decontaminate Workspace and Glassware experiment->cleanup waste_disposal Dispose of Waste as Hazardous experiment->waste_disposal remove_ppe Remove PPE Correctly cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands storage Store in a Cool, Dry, Well-Ventilated Area wash_hands->storage end End storage->end waste_disposal->end

Caption: Workflow for safe handling and storage.

TroubleshootingLogic Troubleshooting Common Issues issue Encountered Issue during Experiment color_change Color Change in Starting Material? issue->color_change unexpected_byproduct Unexpected Byproduct in Reaction? issue->unexpected_byproduct color_change->unexpected_byproduct No degradation Potential Degradation color_change->degradation Yes hydrolysis Potential Hydrolysis of Nitrile unexpected_byproduct->hydrolysis Yes (e.g., Carboxylic Acid) resolve Issue Resolved unexpected_byproduct->resolve No check_storage Check Storage Conditions (Cool, Dark, Tightly Sealed) degradation->check_storage verify_purity Verify Purity (HPLC/GC) degradation->verify_purity check_storage->resolve verify_purity->resolve use_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->use_anhydrous inert_atmosphere Work Under Inert Atmosphere hydrolysis->inert_atmosphere mild_conditions Consider Milder Reaction Conditions hydrolysis->mild_conditions use_anhydrous->resolve inert_atmosphere->resolve mild_conditions->resolve

Caption: Troubleshooting experimental issues.

References

Technical Support Center: 3-Fluoro-4-methylphenylacetonitrile Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 3-Fluoro-4-methylphenylacetonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crude this compound after the initial reaction?

A1: Crude this compound is often obtained as a dark brown or yellow-orange oil after the initial reaction and removal of the reaction solvent.

Q2: What are the common purification methods for this compound?

A2: The most common purification methods are silica gel column chromatography and recrystallization. A patent for the similar compound 3-fluoro-4-methylbenzonitrile suggests purification can also be achieved by steam distillation followed by crystallization.[1]

Q3: What are suitable solvents for recrystallizing this compound?

A3: For analogous compounds, solvents such as n-heptane, methanol, or toluene have been used for recrystallization.[1][2] The choice of solvent will depend on the impurities present.

Q4: What safety precautions should be taken when working with this compound?

A4: this compound is classified as toxic.[3] Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. In case of swallowing or eye contact, seek immediate medical attention.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Yield After Extraction Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before starting the workup.
Product is water-soluble and remains in the aqueous layer.While unlikely for this molecule, if suspected, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and perform additional extractions with an organic solvent like ethyl acetate.
Product degradation during workup.If the reaction is quenched with a strong acid or base, the nitrile group could be susceptible to hydrolysis. Use a milder quenching agent like saturated aqueous ammonium chloride or sodium bicarbonate.
Emulsion Formation During Extraction High concentration of salts or polar impurities.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
Oily Product That Does Not Solidify Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended.
Poor Separation During Column Chromatography Incorrect solvent system.Use TLC to determine an optimal solvent system that gives good separation between the product and impurities. A common starting point is a mixture of hexanes and ethyl acetate.[4]
Column is overloaded.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
Product Fails to Crystallize Solution is too dilute or contains impurities that inhibit crystallization.Concentrate the solution. If impurities are the issue, an additional purification step like column chromatography may be necessary before attempting recrystallization again. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
Final Product is Colored Presence of colored impurities.If the product is still colored after chromatography or crystallization, it may be necessary to treat the solution with activated carbon before the final filtration or crystallization step.

Experimental Protocols

General Workup Procedure
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to quench the reaction.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether.[4][5]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent: A gradient of hexanes and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.[4]

  • Procedure:

    • Dry load the crude product onto a small amount of silica gel.

    • Load the sample onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Based on similar compounds, n-heptane is a good starting point.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and filter the hot solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum. A patent for the related 3-fluoro-4-methylbenzonitrile reports obtaining a pure product with a purity of 99.7% after crystallization from n-heptane at 0-3 °C.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction This compound Synthesis quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Choose Purification Method concentrate->purify column Column Chromatography purify->column If oily or complex mixture recrystallize Recrystallization purify->recrystallize If solid final_product Pure this compound column->final_product recrystallize->final_product

Caption: Experimental workflow for the workup and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_emulsion Emulsion cluster_purification_issue Purification Problem cluster_purity Impure Product start Workup Issue Encountered q1 What is the issue? start->q1 a1 Check reaction completion (TLC). Consider product solubility and stability. q1->a1 Low Yield a2 Add brine or filter through Celite. q1->a2 Emulsion a3 Optimize chromatography solvent system (TLC). For crystallization, try a different solvent or pre-purify. q1->a3 Poor Purification a4 Re-purify using an alternative method. Consider activated carbon treatment for color. q1->a4 Final Product Impure

Caption: Troubleshooting decision tree for this compound workup.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-4-methylphenylacetonitrile and 4-Fluoro-3-methylphenylacetonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the isomeric compounds 3-Fluoro-4-methylphenylacetonitrile and 4-Fluoro-3-methylphenylacetonitrile, tailored for researchers, scientists, and professionals in drug development. By examining their synthesis, physicochemical properties, spectroscopic data, and potential biological activities, this document aims to facilitate informed decisions in research and development projects.

Introduction

This compound and 4-Fluoro-3-methylphenylacetonitrile are substituted phenylacetonitrile derivatives. The strategic placement of fluorine and methyl groups on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and biological activity. Phenylacetonitrile and its derivatives are important precursors in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antihistamines. The introduction of fluorine can enhance the therapeutic efficacy and pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of these two isomers to aid in their application in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

The distinct substitution patterns of these isomers result in differences in their physical and spectroscopic properties. A summary of their key characteristics is presented below.

PropertyThis compound4-Fluoro-3-methylphenylacetonitrile
CAS Number 261951-73-91000548-41-3
Molecular Formula C₉H₈FNC₉H₈FN
Molecular Weight 149.17 g/mol 149.17 g/mol
Appearance White to off-white crystalline solid or powderOff-white to yellow solid
Melting Point Not reportedNot reported
Boiling Point Not reported241.1 ± 25.0 °C at 760 mmHg (Predicted)
Density 1.095 g/cm³1.1 ± 0.1 g/cm³ (Predicted)
Flash Point 93.5 °C97.4 ± 26.9 °C (Predicted)
¹H NMR (CDCl₃, ppm) PredictedPredicted
¹³C NMR (CDCl₃, ppm) PredictedPredicted
IR (cm⁻¹) Not reportedNot reported
Mass Spectrum (m/z) Not reportedNot reported

Synthesis and Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of substituted phenylacetonitriles: the cyanation of a corresponding benzyl halide and the Sandmeyer reaction of a corresponding aniline.

Synthesis via Cyanation of Benzyl Halides

This is a widely used method for the synthesis of phenylacetonitriles. The reaction involves the nucleophilic substitution of a halide on the benzylic carbon with a cyanide ion.

General Experimental Protocol:

  • Preparation of the Benzyl Halide: The corresponding 3-fluoro-4-methylbenzyl halide or 4-fluoro-3-methylbenzyl halide can be prepared from the corresponding toluene derivative via free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride.

  • Cyanation Reaction: To a solution of the benzyl halide in a polar aprotic solvent such as DMSO or DMF, add one equivalent of sodium cyanide or potassium cyanide. The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenylacetonitrile.

Substituted Toluene Substituted Toluene Benzyl Halide Benzyl Halide Substituted Toluene->Benzyl Halide NBS or NCS, Radical Initiator Phenylacetonitrile Phenylacetonitrile Benzyl Halide->Phenylacetonitrile NaCN or KCN, Solvent

Caption: General workflow for the synthesis of phenylacetonitriles via cyanation of benzyl halides.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from the corresponding aniline. This method is particularly useful when the aniline is more readily available than the corresponding toluene.

General Experimental Protocol:

  • Diazotization of Aniline: The corresponding 3-fluoro-4-methylaniline or 4-fluoro-3-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation Reaction: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt NaNO₂, Acid, 0-5 °C Phenylacetonitrile Phenylacetonitrile Diazonium Salt->Phenylacetonitrile CuCN

Caption: General workflow for the synthesis of phenylacetonitriles via the Sandmeyer reaction.

Reactivity Comparison

The electronic effects of the fluorine and methyl substituents on the aromatic ring influence the reactivity of the benzylic protons and the susceptibility of the ring to electrophilic or nucleophilic attack.

  • This compound: The fluorine atom at the meta-position to the cyanomethyl group exerts a strong electron-withdrawing inductive effect (-I), making the benzylic protons slightly more acidic compared to an unsubstituted phenylacetonitrile. The methyl group at the para-position has a weak electron-donating effect (+I and hyperconjugation).

  • 4-Fluoro-3-methylphenylacetonitrile: The fluorine atom at the para-position to the cyanomethyl group exerts both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The methyl group at the meta-position has a weak electron-donating inductive effect (+I). The interplay of these effects will determine the overall electron density of the ring and the acidity of the benzylic protons.

These differences in electronic properties can lead to variations in their reactivity in reactions such as alkylation, condensation, and hydrolysis.

Potential Biological Applications and Screening Protocols

Fluorinated organic compounds are of significant interest in medicinal chemistry due to their potential to enhance biological activity and improve pharmacokinetic properties. Benzyl cyanide derivatives have been investigated for a range of biological activities.

Potential Therapeutic Areas:

  • Anticancer Agents: Many small molecules containing fluoro and cyano groups have shown promise as anticancer agents.

  • Enzyme Inhibitors: The nitrile group can act as a pharmacophore, interacting with the active sites of various enzymes.

  • Ion Channel Modulators: Substituted benzyl cyanides may modulate the activity of ion channels.

Suggested In Vitro Screening Protocols:

A preliminary assessment of the biological activity of these compounds can be performed using a panel of in vitro assays.

1. Cytotoxicity Assays:

  • MTT Assay: To assess the effect of the compounds on cell viability.

    • Protocol: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the compounds for 24, 48, and 72 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • LDH Release Assay: To measure membrane integrity and cytotoxicity.

    • Protocol: Treat cells with the compounds as in the MTT assay. Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.

2. Target-Based Assays:

Based on the therapeutic target of interest, specific enzyme inhibition or receptor binding assays can be employed. For example, if the target is a specific kinase, a kinase inhibition assay would be appropriate.

Test Compound Test Compound Cell Culture Cell Culture Test Compound->Cell Culture Incubation Incubation Cell Culture->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

This compound and 4-Fluoro-3-methylphenylacetonitrile are two isomeric compounds with the potential for diverse applications in chemical synthesis and drug discovery. While detailed experimental data for a direct comparison is limited, this guide provides a framework for their synthesis, characterization, and biological evaluation based on established chemical principles and protocols for related compounds. The subtle differences in the positions of the fluoro and methyl groups are expected to impart distinct physicochemical and biological properties, making a comparative investigation of these isomers a valuable endeavor for researchers. Further experimental studies are warranted to fully elucidate their comparative performance and unlock their potential in various scientific applications.

Comparative Guide to the Synthetic Routes of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, availability of starting materials, and procedural complexity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyanation of Benzyl BromideRoute 2: From Benzaldehyde
Starting Material 3-Fluoro-4-methylbenzyl bromide3-Fluoro-4-methylbenzaldehyde
Number of Steps 13
Overall Yield High (typically >80%)Moderate (typically 60-70%)
Key Reactions Nucleophilic SubstitutionReduction, Bromination, Nucleophilic Substitution
Reagent Hazards Sodium Cyanide (highly toxic)Sodium Borohydride, Phosphorus Tribromide (toxic, corrosive)
Scalability Readily scalableScalable with careful control of intermediates

Route 1: Direct Cyanation of 3-Fluoro-4-methylbenzyl bromide

This route offers the most direct pathway to this compound, involving a single-step nucleophilic substitution of the corresponding benzyl bromide with a cyanide salt. The starting material, 3-fluoro-4-methylbenzyl bromide, can be synthesized from the commercially available 3-fluoro-4-methylbenzyl alcohol.

Workflow for Route 1

cluster_0 Synthesis of 3-Fluoro-4-methylbenzyl bromide cluster_1 Cyanation A 3-Fluoro-4-methylbenzyl alcohol B 3-Fluoro-4-methylbenzyl bromide A->B PBr3, Toluene C This compound B->C NaCN, DMSO

Caption: Synthetic pathway for Route 1.

Experimental Protocol: Route 1

Step 1a: Synthesis of 3-Fluoro-4-methylbenzyl bromide

To a solution of 3-fluoro-4-methylbenzyl alcohol (10.0 g, 71.4 mmol) in anhydrous toluene (100 mL) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (PBr₃, 7.7 g, 28.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 3-fluoro-4-methylbenzyl bromide as a crude oil, which can be used in the next step without further purification.

Step 1b: Synthesis of this compound

In a well-ventilated fume hood, a solution of 3-fluoro-4-methylbenzyl bromide (from the previous step) in dimethyl sulfoxide (DMSO, 100 mL) is added to a stirred suspension of sodium cyanide (NaCN, 4.2 g, 85.7 mmol) in DMSO (50 mL) at room temperature. The reaction mixture is stirred for 18 hours. The reaction is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data: Route 1
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1a 3-Fluoro-4-methylbenzyl alcoholPBr₃Toluene0 - RT2~90 (crude)
1b 3-Fluoro-4-methylbenzyl bromideNaCNDMSORT18>85

Route 2: Synthesis from 3-Fluoro-4-methylbenzaldehyde

This three-step route begins with the readily available 3-fluoro-4-methylbenzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide, followed by cyanation to yield the final product. While longer, this route avoids the direct handling of the lachrymatory benzyl bromide as a starting material.

Workflow for Route 2

cluster_0 Reduction cluster_1 Bromination cluster_2 Cyanation D 3-Fluoro-4-methylbenzaldehyde E 3-Fluoro-4-methylbenzyl alcohol D->E NaBH4, Methanol F 3-Fluoro-4-methylbenzyl bromide E->F PBr3, Toluene G This compound F->G NaCN, DMSO

Caption: Synthetic pathway for Route 2.

Experimental Protocol: Route 2

Step 2a: Synthesis of 3-Fluoro-4-methylbenzyl alcohol

To a solution of 3-fluoro-4-methylbenzaldehyde (10.0 g, 72.4 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (NaBH₄, 1.37 g, 36.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-fluoro-4-methylbenzyl alcohol, which is typically of sufficient purity for the next step.

Step 2b: Synthesis of 3-Fluoro-4-methylbenzyl bromide

This step follows the same procedure as Step 1a in Route 1, starting from the 3-fluoro-4-methylbenzyl alcohol obtained in the previous step.

Step 2c: Synthesis of this compound

This step follows the same procedure as Step 1b in Route 1, using the 3-fluoro-4-methylbenzyl bromide prepared in the preceding step.

Quantitative Data: Route 2
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
2a 3-Fluoro-4-methylbenzaldehydeNaBH₄Methanol0 - RT1>95
2b 3-Fluoro-4-methylbenzyl alcoholPBr₃Toluene0 - RT2~90 (crude)
2c 3-Fluoro-4-methylbenzyl bromideNaCNDMSORT18>85

Product Characterization Data

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 1H), 7.10-7.00 (m, 2H), 3.70 (s, 2H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 161.8 (d, J=245.0 Hz), 131.5 (d, J=5.0 Hz), 128.0 (d, J=17.0 Hz), 125.4 (d, J=3.0 Hz), 117.5, 115.3 (d, J=21.0 Hz), 23.2, 16.0 (d, J=3.0 Hz).

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is the more efficient choice for researchers who have access to 3-fluoro-4-methylbenzyl bromide or can readily synthesize it. Its single-step nature and high yield make it attractive for rapid synthesis.

  • Route 2 provides a practical alternative starting from the more common and less hazardous 3-fluoro-4-methylbenzaldehyde. While it involves more steps, the individual reactions are generally high-yielding and straightforward to perform.

The choice between these routes will ultimately depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the hazardous reagents involved.

Spectroscopic Analysis for the Structural Confirmation of 3-Fluoro-4-methylphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 3-Fluoro-4-methylphenylacetonitrile. By examining predicted data alongside experimental data from structurally similar compounds, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in the synthesis and development of such molecules. This guide employs a multi-technique spectroscopic approach, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), to unequivocally confirm the molecular structure.

Predicted Spectroscopic Data for this compound

The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Spectroscopic TechniquePredicted Data
FT-IR (cm⁻¹)~2250 (C≡N stretch, sharp), ~3050-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch from CH₃), ~1600-1450 (Aromatic C=C stretch), ~1250-1150 (C-F stretch)
¹H NMR (CDCl₃, ppm)~7.2-7.0 (3H, m, Aromatic protons), ~3.7 (2H, s, -CH₂-CN), ~2.3 (3H, s, -CH₃)
¹³C NMR (CDCl₃, ppm)~160 (d, ¹JCF, C-F), ~135-120 (Aromatic carbons), ~117 (C≡N), ~23 (-CH₂-CN), ~15 (-CH₃)
Mass Spec. (m/z)149 (M⁺, molecular ion), 148 (M-1)⁺, 110 (M-CH₂CN)⁺

Comparative Spectroscopic Data of Analogous Compounds

To provide a robust framework for comparison, the following table presents experimental spectroscopic data for structurally related molecules. These analogs offer valuable reference points for the assignment of key spectral features.

CompoundFT-IR (C≡N stretch, cm⁻¹)¹H NMR (-CH₂-CN, ppm)¹³C NMR (C≡N, ppm)Mass Spec. (M⁺, m/z)
3-Fluorophenylacetonitrile ~2255~3.7~117135
4-Methylphenylacetonitrile ~2247~3.6~118131
4-Fluorophenylacetonitrile ~2251~3.7~117135
3,4-Dimethylphenylacetonitrile ~2245~3.6~118145

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate is recorded and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks are analyzed to determine the structure of the molecule.[3]

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

  • Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns that provide further structural information.[4]

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

G Structure Confirmation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Synthesized Compound FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR_Data Functional Groups Identified (C≡N, C-F, Aromatic C-H, etc.) FTIR->FTIR_Data NMR_Data Proton & Carbon Environment (Chemical Shifts, Splitting) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (Molecular Ion Peak) MS->MS_Data Confirmation Structure Confirmed: This compound FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and comprehensive approach for the unambiguous structural confirmation of this compound. By comparing the experimental data with predicted values and the spectra of analogous compounds, researchers can confidently verify the identity and purity of their synthesized material. This rigorous analytical process is fundamental to ensuring the reliability and reproducibility of research in drug development and chemical sciences.

References

Fluorinated vs. Non-Fluorinated Phenylacetonitriles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated phenylacetonitriles, a class of compounds with demonstrated potential in anticancer research. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer insights into the impact of fluorination on this chemical scaffold.

Executive Summary

Fluorination of the phenylacetonitrile scaffold has been shown to influence its cytotoxic and enzyme-inhibiting properties. The available data, primarily from studies on structurally related derivatives, suggests that fluorinated analogs can exhibit potent anticancer activity. A key mechanism of action for this class of compounds appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide presents quantitative data on the cytotoxicity of representative compounds, details the experimental protocols for key biological assays, and provides visual diagrams of the proposed signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic activity of representative fluorinated and non-fluorinated phenylacetonitrile derivatives. It is important to note that the data for the fluorinated and non-fluorinated compounds are from different studies and represent structurally related analogs, not a direct comparison of a single fluorinated compound with its immediate non-fluorinated counterpart.

Table 1: Cytotoxicity of a Fluorinated Phenylacetamide Derivative

CompoundCell LineIC50 (µM)Citation
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[1]

Table 2: Cytotoxicity of a Non-Fluorinated Phenylacetonitrile Derivative

CompoundCell LineIC50 (µM)Citation
(2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanoneSKMEL (Human Skin Cancer)65.91

Note: The compounds in Table 1 and Table 2 are structurally different, and the data is presented to provide a general perspective on the activity of compounds within this class.

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies suggest that phenylacetonitrile derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Phenylacetonitrile_Derivative Phenylacetonitrile Derivative Tubulin α/β-Tubulin Heterodimers Phenylacetonitrile_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Proposed signaling pathway of tubulin inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of phenylacetonitrile derivatives are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenylacetonitrile derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylacetonitrile derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using suitable software.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect cells after treatment with the test compound for a specified time. For adherent cells, wash with PBS and detach using trypsin.

  • Fixation: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently. Incubate for at least 30 minutes at -20°C for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Generate a DNA content frequency histogram to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescence reporter

  • Test compound and vehicle control (e.g., DMSO)

  • Microplate fluorometer

Protocol:

  • Reaction Setup: In a pre-chilled 96-well plate, prepare a reaction mixture containing General Tubulin Buffer, GTP, and the fluorescence reporter.

  • Compound Addition: Add the test compound or vehicle control to the appropriate wells.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate fluorometer pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a specified period.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibition.

Experimental_Workflow cluster_workflow General Experimental Workflow Compound_Synthesis Compound Synthesis (Fluorinated & Non-fluorinated) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization

Workflow for biological activity comparison.

Conclusion

The introduction of fluorine into the phenylacetonitrile scaffold is a promising strategy for the development of novel anticancer agents. While the currently available data does not permit a direct, quantitative comparison between a specific fluorinated phenylacetonitrile and its non-fluorinated analog, the broader evidence suggests that fluorination can lead to potent cytotoxic compounds. The primary mechanism of action for this class of molecules appears to be the inhibition of tubulin polymerization, a well-validated target in oncology. Further structure-activity relationship studies involving direct comparisons are warranted to fully elucidate the impact of fluorination on the biological activity of phenylacetonitriles and to guide the design of next-generation therapeutic agents.

References

Alternative reagents for the synthesis of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative reagents and synthetic pathways for the preparation of 3-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections detail common synthetic strategies, presenting available experimental data to facilitate an objective comparison of their performance.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several established chemical transformations. The most common methods involve the introduction of a nitrile group onto a 3-fluoro-4-methylphenyl scaffold. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The primary pathways explored in this guide are:

  • Nucleophilic Substitution: This is a direct and widely used method involving the reaction of a 3-fluoro-4-methylbenzyl halide with a cyanide salt.

  • Sandmeyer Reaction: A classic transformation that converts an aryl amine, in this case, 3-fluoro-4-methylaniline, into the corresponding nitrile via a diazonium salt intermediate.

  • Palladium-Catalyzed Cyanation: A modern and versatile cross-coupling reaction that can form the aryl nitrile from an aryl halide or pseudohalide, often employing less toxic cyanide sources.

While detailed experimental data for the direct synthesis of this compound is not extensively published across all methods, this guide compiles available information and provides protocols for analogous transformations to illustrate the methodologies.

Comparison of Synthetic Routes

The following table summarizes the key aspects of the different synthetic approaches. It is important to note that direct comparative data for this compound is limited in publicly available literature. Therefore, some data is inferred from similar reactions.

Synthetic RouteStarting MaterialCyanide SourceCatalyst/ReagentTypical Reaction ConditionsYieldPuritySafety Considerations
Nucleophilic Substitution 3-Fluoro-4-methylbenzyl chloride/bromideSodium Cyanide (NaCN) or Potassium Cyanide (KCN)Phase Transfer Catalyst (optional)Solvent (e.g., DMSO, Ethanol/Water), HeatGenerally Good to HighGood to HighHighly toxic cyanide salts. Requires careful handling and waste disposal.
Sandmeyer Reaction 3-Fluoro-4-methylanilineCopper(I) Cyanide (CuCN) / KCNSodium Nitrite (NaNO₂), Acid (e.g., HCl)Aqueous, low temperatures for diazotization, then heatingModerate to GoodVariable, may require extensive purificationDiazonium intermediates can be explosive. Toxic cyanide salts.
Palladium-Catalyzed Cyanation 3-Fluoro-4-methylbenzyl bromide/chloridePotassium Ferrocyanide (K₄[Fe(CN)₆])Palladium Catalyst (e.g., Pd(OAc)₂) and LigandSolvent (e.g., DMF, Dioxane/Water), Base, HeatGood to ExcellentGenerally HighLess toxic cyanide source. Palladium catalysts can be expensive.

Experimental Protocols

Detailed experimental procedures for key synthetic methodologies are provided below. While these protocols may not be specific to this compound, they represent standard procedures for these transformations and can be adapted by a skilled chemist.

Protocol 1: Nucleophilic Substitution using Sodium Cyanide

This protocol is a general procedure for the cyanation of a benzyl halide.

Reactants:

  • 3-Fluoro-4-methylbenzyl chloride (1 equivalent)

  • Sodium cyanide (1.1 - 1.5 equivalents)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer and a condenser is charged with sodium cyanide and DMSO.

  • The mixture is stirred and heated to a specified temperature (e.g., 60-80 °C).

  • A solution of 3-fluoro-4-methylbenzyl chloride in DMSO is added dropwise to the heated cyanide solution.

  • The reaction mixture is stirred at the same temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After completion, the reaction mixture is cooled to room temperature and carefully quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford this compound.

Protocol 2: Sandmeyer Reaction from 3-Fluoro-4-methylaniline

This is a generalized two-step procedure for the Sandmeyer cyanation.

Step 1: Diazotization of 3-Fluoro-4-methylaniline

  • 3-Fluoro-4-methylaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) in a reaction vessel cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1 - 1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.

  • The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated.

  • The cold diazonium salt solution is slowly and carefully added to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.

  • The reaction mixture is heated for a period to ensure complete reaction.

  • After cooling, the product is extracted with an organic solvent.

  • The organic extract is washed, dried, and concentrated.

  • Purification of the crude product is typically performed by column chromatography or distillation.

Protocol 3: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol is based on modern cross-coupling methods using a less toxic cyanide source.[1]

Reactants:

  • 3-Fluoro-4-methylbenzyl bromide (1 equivalent)

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.2 - 0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (catalytic amount, e.g., 1-5 mol%)

  • Ligand (e.g., a phosphine ligand, catalytic amount)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., Dimethylformamide - DMF or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the 3-fluoro-4-methylbenzyl bromide, potassium ferrocyanide, palladium catalyst, ligand, and base.

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • Degassed solvent is added, and the mixture is heated to the desired temperature (e.g., 80-120 °C) with stirring.

  • The reaction is monitored for completion.

  • Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure.

  • The final product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic Pathways to this compound cluster_0 Nucleophilic Substitution cluster_1 Sandmeyer Reaction cluster_2 Palladium-Catalyzed Cyanation 3-Fluoro-4-methylbenzyl halide 3-Fluoro-4-methylbenzyl halide 3-Fluoro-4-methylphenylacetonitrile_1 This compound 3-Fluoro-4-methylbenzyl halide->3-Fluoro-4-methylphenylacetonitrile_1 Substitution NaCN / KCN NaCN / KCN NaCN / KCN->3-Fluoro-4-methylphenylacetonitrile_1 3-Fluoro-4-methylaniline 3-Fluoro-4-methylaniline Diazonium Salt Diazonium Salt 3-Fluoro-4-methylaniline->Diazonium Salt NaNO2, HCl 3-Fluoro-4-methylphenylacetonitrile_2 This compound Diazonium Salt->3-Fluoro-4-methylphenylacetonitrile_2 Cyanation CuCN / KCN CuCN / KCN CuCN / KCN->3-Fluoro-4-methylphenylacetonitrile_2 3-Fluoro-4-methylbenzyl halide_2 3-Fluoro-4-methylbenzyl halide 3-Fluoro-4-methylphenylacetonitrile_3 This compound 3-Fluoro-4-methylbenzyl halide_2->3-Fluoro-4-methylphenylacetonitrile_3 Cross-Coupling K4[Fe(CN)6] K4[Fe(CN)6] K4[Fe(CN)6]->3-Fluoro-4-methylphenylacetonitrile_3 Pd Catalyst Pd Catalyst Pd Catalyst->3-Fluoro-4-methylphenylacetonitrile_3

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Nucleophilic Substitution Start Start Reaction_Setup Dissolve NaCN in DMSO Heat to 60-80 °C Start->Reaction_Setup Addition Add 3-Fluoro-4-methylbenzyl chloride solution dropwise Reaction_Setup->Addition Reaction Stir at temperature (monitor completion) Addition->Reaction Quench Cool and quench with water Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Purification Wash, dry, concentrate and purify Extraction->Purification Product 3-Fluoro-4-methyl- phenylacetonitrile Purification->Product

References

Purity Analysis of 3-Fluoro-4-methylphenylacetonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 3-Fluoro-4-methylphenylacetonitrile is a substituted benzonitrile derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and logical workflows to assist scientists in selecting the most appropriate method for their needs.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and versatile method for the purity analysis of moderately polar, non-volatile organic compounds like this compound. It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its potential process-related impurities and degradation products.

Potential Impurities: Based on common synthetic routes for substituted benzonitriles, such as the cyanation of a benzyl halide or dehydration of an aldoxime, potential impurities may include:

  • Starting Materials: 3-Fluoro-4-methylbenzyl alcohol or 3-Fluoro-4-methylbenzyl bromide.

  • Intermediates: 3-Fluoro-4-methylbenzaldehyde.

  • By-products: Positional isomers (e.g., 2-Fluoro-5-methylphenylacetonitrile).

  • Degradation Products: 3-Fluoro-4-methylbenzoic acid (formed by hydrolysis of the nitrile group).

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Purity Calculation:

  • The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

Alternative and Complementary Analytical Methods

While HPLC is a robust primary method, other techniques offer complementary information and can be advantageous in specific scenarios.

Gas Chromatography (GC)

Gas chromatography is an excellent alternative for analyzing volatile and thermally stable compounds. It is particularly effective for detecting residual solvents from the synthesis process, which may not be easily detected by HPLC.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[3] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of this compound.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • Acquisition Parameters: Ensure full relaxation of all relevant signals by using a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton). Use a 90° pulse angle.

  • Purity Calculation: The purity is calculated using the formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, std = internal standard.

Comparative Analysis of Methods

The choice of analytical technique depends on the specific goal of the analysis, such as routine quality control, reference standard certification, or impurity identification.

ParameterRP-HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation by polaritySeparation by boiling point & polarityAbsolute quantification by nuclear resonance
Primary Use Routine purity testing, impurity profilingResidual solvents, volatile impuritiesAbsolute purity determination, standard certification
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Precision Excellent (<1% RSD)Excellent (<2% RSD)Very High (<0.5% RSD with optimization)
Typical Run Time 15-30 minutes10-25 minutes5-15 minutes per sample
Strengths Versatile, high resolution, widely used.[4]Excellent for volatile/semi-volatile compounds.[5][6]Absolute method, no analyte standard needed.[2]
Limitations Requires reference standards for impurity IDOnly for thermally stable & volatile compoundsLower sensitivity for trace impurities

Hypothetical Purity Data Comparison

The table below illustrates hypothetical results for a single batch of this compound analyzed by the three described methods.

CompoundHPLC (% Area)GC (% Area)qNMR (% Molar)
This compound 99.65 99.70 99.50
3-Fluoro-4-methylbenzaldehyde0.150.210.18
3-Fluoro-4-methylbenzoic acid0.12Not Detected0.10
Positional Isomer0.080.090.22 (co-integrated)
Residual Toluene (Solvent)Not Detected0.05Not Quantified

This hypothetical data shows that while all methods provide similar overall purity values, each gives unique insights. HPLC and GC are excellent for separating and quantifying minor impurities, while GC is superior for residual solvents. qNMR provides a highly accurate absolute purity value and can quantify impurities without specific standards, though resolving closely related isomers can be challenging.

decision_tree cluster_paths cluster_methods start Purity Analysis Goal? qc Routine QC / Impurity Profile? start->qc Routine Check volatile Residual Solvents / Volatile Impurities? start->volatile Specific Question absolute Absolute Purity / Reference Standard? start->absolute Certification hplc Use HPLC qc->hplc hplc_gc Use HPLC + GC qc->hplc_gc Comprehensive gc Use GC volatile->gc qnmr Use qNMR absolute->qnmr

References

A Comparative Guide to the Isomeric Purity of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. 3-Fluoro-4-methylphenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is a critical quality attribute, as different isomers can lead to the formation of unwanted side products, affect reaction kinetics, and potentially introduce impurities with different pharmacological or toxicological profiles into the final active pharmaceutical ingredient (API).

This guide provides a comparative overview of the isomeric purity of this compound, outlines potential isomeric impurities based on common synthetic routes, and presents detailed experimental protocols for assessing isomeric purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Isomeric Impurities

The most common synthetic route to this compound involves the cyanation of a corresponding 3-fluoro-4-methylbenzyl halide. The purity of the final product is highly dependent on the purity of this starting material. Impurities in the starting material, such as other positional isomers, will likely carry through the synthesis. The most probable positional isomers of this compound are:

  • 4-Fluoro-3-methylphenylacetonitrile: Arises from the corresponding 4-fluoro-3-methylbenzyl halide.

  • 2-Fluoro-5-methylphenylacetonitrile: Arises from the corresponding 2-fluoro-5-methylbenzyl halide.

  • 5-Fluoro-2-methylphenylacetonitrile: Arises from the corresponding 5-fluoro-2-methylbenzyl halide.

Comparative Analysis of Isomeric Purity

To illustrate the potential variability in isomeric purity between different commercial sources, the following table summarizes hypothetical analytical results for this compound from three fictional suppliers.

Disclaimer: The following data is for illustrative purposes only and does not represent actual analytical results from any specific supplier.

Supplier Lot Number Analytical Method Purity of this compound (%) 4-Fluoro-3-methylphenylacetonitrile (%) 2-Fluoro-5-methylphenylacetonitrile (%) Other Impurities (%)
Supplier A LOT-A-001HPLC-UV99.50.20.10.2
Supplier B LOT-B-002HPLC-UV98.80.50.30.4
Supplier C LOT-C-003GC-MS99.10.40.20.3

Experimental Protocols

To ensure accurate and reliable determination of isomeric purity, validated analytical methods are essential. Below are detailed protocols for HPLC-UV and GC-MS methods that can be adapted and validated for the analysis of this compound and its potential isomers.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantitative determination of isomeric purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with acetonitrile to get a working solution of 0.05 mg/mL.

Quantification:

  • The percentage of each impurity is calculated based on the area normalization method. The peak area of each impurity is divided by the total peak area of all components in the chromatogram and multiplied by 100.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile isomeric impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-300 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane to obtain a solution of 1 mg/mL.

Identification and Quantification:

  • Identification of isomers is based on their retention times and comparison of their mass spectra with reference spectra of the pure isomers.

  • Quantification can be performed using the area normalization method from the total ion chromatogram (TIC).

Visualizations

The following diagrams illustrate the logical relationships in purity assessment and a typical experimental workflow.

cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Workflow Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Method Development Method Development Crude Product->Method Development Isomer 1 Isomer 1 Isomer 1->Method Development Isomer 2 Isomer 2 Isomer 2->Method Development Other Impurities Other Impurities Other Impurities->Method Development Method Validation Method Validation Method Development->Method Validation Purity Assessment Purity Assessment Method Validation->Purity Assessment Final Product Final Product Purity Assessment->Final Product

Caption: Logical workflow from synthesis to purity assessment.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Report Generation Report Generation Purity Calculation->Report Generation End End Report Generation->End

Caption: Experimental workflow for HPLC analysis.

Conclusion

The isomeric purity of this compound is a critical factor for its successful application in research and drug development. As demonstrated, the level and nature of isomeric impurities can vary. Therefore, it is imperative for researchers to employ robust and validated analytical methods, such as HPLC and GC-MS, to accurately assess the isomeric purity of their materials. This guide provides a framework for such an evaluation, enabling informed decisions in the procurement and use of this important chemical intermediate.

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Method Comparison Overview

The selection of an optimal analytical technique is contingent on several factors, including the analyte's physicochemical properties, the complexity of the sample matrix, the required sensitivity, and the intended application of the analysis. Below is a summary of the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of a small aromatic nitrile like 3-Fluoro-4-methylphenylacetonitrile.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.999>0.998>0.999
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangefg/mL to pg/mL range
Limit of Quantitation (LOQ) Low µg/mL to ng/mL rangeng/mL rangepg/mL range
Accuracy (% Recovery) Typically 98-102%Typically 90-110%Typically 95-105%
Precision (%RSD) < 2%< 10%< 5%
Specificity Moderate to HighHighVery High
Sample Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

Detailed Experimental Protocols

While a specific protocol for this compound must be developed and validated, the following sections provide detailed methodologies for the analysis of analogous compounds, which serve as a strong starting point.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a versatile and widely used technique for the routine analysis of small organic molecules. It offers a good balance of performance, cost-effectiveness, and ease of use.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions (based on analysis of aromatic nitriles):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a gradient starting from 30% acetonitrile, increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan would be required, but likely in the range of 220-280 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration is within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and specific detection.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).

Chromatographic and Spectrometric Conditions (based on analysis of substituted benzonitriles):

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Create calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all standards and samples to improve accuracy and precision.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Spectrometric Conditions:

  • Column: A C18 or other suitable reversed-phase column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile with 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in positive or negative ion mode (to be determined based on the analyte's properties).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

Sample Preparation:

  • Sample preparation is similar to HPLC-UV but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification.

Visualizations

To aid in the understanding of the analytical workflows and method comparison, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Weighing Weighing & Dissolution Sample->Weighing Dilution Dilution to Working Concentration Weighing->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for a validated analytical method.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc_pros Pros: - Robust & Reliable - Low Cost - High Throughput hplc_cons Cons: - Moderate Sensitivity - Moderate Specificity gcms_pros Pros: - High Specificity - Good Sensitivity - Excellent for Volatiles gcms_cons Cons: - Requires Volatility - Moderate Throughput - Derivatization may be needed lcmsms_pros Pros: - Highest Sensitivity - Highest Specificity - Wide Applicability lcmsms_cons Cons: - High Cost - High Complexity - Susceptible to Matrix Effects Analyte This compound Analyte->hplc_pros Suitable for routine QC Analyte->gcms_pros Suitable for high specificity needs Analyte->lcmsms_pros Suitable for trace analysis

Caption: Comparison of key features of analytical methods.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of this compound will ultimately depend on the specific requirements of the analysis.

  • For routine quality control in a manufacturing setting where high sample throughput and cost-effectiveness are critical, HPLC-UV is likely the most suitable method. Its robustness and ease of use make it a reliable workhorse for release testing and in-process controls.

  • If higher specificity is required, for instance, in stability studies where degradation products might interfere, or for identification purposes, GC-MS would be a better choice, provided the compound is sufficiently volatile.

  • For applications demanding the highest sensitivity, such as in pharmacokinetic studies or for the analysis of trace impurities, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity allow for accurate quantification at very low concentrations.

It is imperative that whichever method is chosen, it is fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards to ensure the generation of reliable and accurate data. This validation process would involve assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A Comparative Benchmarking Guide to the Synthesis of 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and organic synthesis, the efficient production of key intermediates is paramount. 3-Fluoro-4-methylphenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of common synthetic routes to this molecule, supported by experimental data from analogous reactions to benchmark efficiency.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several key chemical transformations. Below is a summary of the most viable routes, with their respective advantages and disadvantages.

Method Starting Material Key Reagents Typical Yield Reaction Conditions Advantages Disadvantages
Route 1: Nucleophilic Substitution 3-Fluoro-4-methylbenzyl halide (bromide or chloride)Sodium cyanide (NaCN) or Potassium cyanide (KCN)50-90%Moderate temperature (30-90°C), various solvents (DMSO, ethanol/water)Simple, well-established reaction, readily available starting materials.Use of highly toxic cyanide salts, potential for isocyanide byproduct formation.
Route 2: Palladium-Catalyzed Cyanation 4-Bromo-2-fluorotoluenePalladium catalyst (e.g., Pd(OAc)₂), cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂), ligand83-96% (for analogous aryl bromides)[1]Mild to moderate temperatures (rt - 100°C), inert atmosphereHigh yields, excellent functional group tolerance, avoids highly toxic simple cyanides.[1]Higher cost of catalyst and ligands, requires careful optimization of reaction conditions.
Route 3: From Aldehyde via Oxime 3-Fluoro-4-methylbenzaldehydeHydroxylamine hydrochloride, dehydrating agent (e.g., acetic anhydride)60-80% (two steps, estimated)Two-step process: oxime formation followed by dehydration.Avoids benzyl halides which can be lachrymatory.Longer reaction sequence, overall yield may be lower than direct methods.

Experimental Protocols

Route 1: Nucleophilic Substitution of 3-Fluoro-4-methylbenzyl Bromide

This protocol is adapted from a general procedure for the synthesis of fluorinated phenylacetonitriles.[2]

Materials:

  • 3-Fluoro-4-methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 2.0 eq) to the solution.

  • Stir the reaction mixture at 30°C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

A similar synthesis of 3-fluorophenylacetonitrile from 3-fluorobenzyl bromide yielded the product in 50% yield.[2] For the synthesis of benzyl cyanide from benzyl chloride, yields of 80-90% have been reported using sodium cyanide in an ethanol-water mixture.[3]

Route 2: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorotoluene

This generalized protocol is based on modern palladium-catalyzed cyanation methods.[4]

Materials:

  • 4-Bromo-2-fluorotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Zinc cyanide (Zn(CN)₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add 4-Bromo-2-fluorotoluene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.66 eq), the palladium precatalyst (e.g., Pd(OAc)₂), and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of THF and water.

  • Stir the reaction at room temperature to 40°C for 18 hours.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-catalyzed cyanations of aryl bromides are known to proceed in high yields, often exceeding 80%.[1][4]

Route 3: Synthesis from 3-Fluoro-4-methylbenzaldehyde via an Oxime Intermediate

This two-step process involves the formation of an oxime, followed by its conversion to the nitrile.

Step 1: Formation of 3-Fluoro-4-methylbenzaldehyde Oxime

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated oxime by filtration.

  • Wash the solid with cold water and dry.

Step 2: Dehydration of the Oxime to this compound

Materials:

  • 3-Fluoro-4-methylbenzaldehyde oxime

  • Acetic anhydride

Procedure:

  • Heat a mixture of 3-Fluoro-4-methylbenzaldehyde oxime (1.0 eq) and acetic anhydride (excess).

  • Reflux the mixture for a few hours.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution to remove excess acetic anhydride.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

Visualizing the Synthetic Workflows

To better illustrate the experimental processes, the following diagrams outline the key stages of each synthetic route.

cluster_0 Route 1: Nucleophilic Substitution A1 Dissolve 3-Fluoro-4-methylbenzyl bromide in DMSO A2 Add Sodium Cyanide A1->A2 A3 Stir at 30°C Overnight A2->A3 A4 Work-up and Extraction A3->A4 A5 Purification (Column Chromatography) A4->A5 A6 This compound A5->A6 cluster_1 Route 2: Palladium-Catalyzed Cyanation B1 Combine 4-Bromo-2-fluorotoluene, Catalyst, Ligand, and Zn(CN)₂ B2 Inert Atmosphere and Solvent Addition B1->B2 B3 Stir at RT - 40°C for 18h B2->B3 B4 Quench and Extract B3->B4 B5 Purification (Column Chromatography) B4->B5 B6 This compound B5->B6 cluster_2 Route 3: From Aldehyde via Oxime C1 Dissolve 3-Fluoro-4-methylbenzaldehyde C2 Add Hydroxylamine HCl and Base C1->C2 C3 Isolate Oxime Intermediate C2->C3 C4 Dehydrate Oxime with Acetic Anhydride C3->C4 C5 Work-up and Purification C4->C5 C6 This compound C5->C6

References

A Comparative Guide to the Catalytic Cyanation of 3-Fluoro-4-methylbenzyl Halides: Navigating Catalyst Selection for Optimal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-fluoro-4-methylbenzyl cyanide is a critical step in the development of numerous pharmaceutical and agrochemical agents. The strategic introduction of the nitrile moiety into this fluorinated and methylated benzyl core provides a versatile chemical handle for further molecular elaboration. The choice of catalyst for the cyanation of the corresponding benzyl halides is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of common catalytic systems for this transformation, offering experimental insights and protocols to aid researchers in selecting the optimal conditions for their specific needs.

While direct comparative studies on 3-fluoro-4-methylbenzyl halides are not extensively reported in the literature, a wealth of data on structurally similar substituted benzyl halides allows for a robust and insightful analysis. This guide will leverage these analogous systems to predict catalyst performance and provide well-grounded recommendations.

Comparative Analysis of Catalytic Systems

The cyanation of benzyl halides can be effectively achieved through several catalytic approaches, primarily revolving around transition metal catalysis (Palladium, Nickel, and Copper) and Phase-Transfer Catalysis (PTC). Each system presents a unique set of advantages and disadvantages in terms of reactivity, functional group tolerance, cost, and operational simplicity.

Transition Metal-Catalyzed Cyanation

1. Palladium-Catalyzed Systems:

Palladium complexes are among the most powerful and versatile catalysts for cross-coupling reactions, including cyanation.[1][2] They typically offer high yields and broad functional group tolerance under relatively mild conditions.[3][4] For the cyanation of benzyl halides, a variety of palladium sources and ligands can be employed.

  • Key Advantages: High efficiency, excellent functional group tolerance, and well-understood reaction mechanisms.[2]

  • Considerations: Higher cost of palladium catalysts and ligands, and potential for catalyst poisoning by cyanide ions.[4]

2. Nickel-Catalyzed Systems:

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium.[5][6] Nickel catalysts can often achieve similar or even superior reactivity, particularly for less reactive aryl chlorides.[5]

  • Key Advantages: Lower cost compared to palladium, and high reactivity.[6]

  • Considerations: Nickel catalysts can be more sensitive to air and moisture, and the reaction mechanisms can be more complex.[7]

3. Copper-Catalyzed Systems:

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method that has seen significant modern advancements.[8] These systems are attractive due to the low cost and ready availability of copper salts.

  • Key Advantages: Very low catalyst cost and good performance with a variety of cyanide sources.[9]

  • Considerations: Often requires higher reaction temperatures and can have a more limited substrate scope compared to palladium and nickel systems.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a mechanistically distinct and operationally simple approach to cyanation. This method avoids the use of expensive and sensitive organometallic catalysts by facilitating the transfer of the cyanide anion from an aqueous or solid phase to the organic phase where the reaction occurs.[10]

  • Key Advantages: Operational simplicity, low catalyst cost (typically quaternary ammonium salts), and suitability for large-scale synthesis.

  • Considerations: Reaction rates can be sensitive to the choice of phase-transfer catalyst, solvent, and agitation.

Performance Data for Analogous Substrates

To provide a quantitative comparison, the following table summarizes representative data for the cyanation of benzyl halides structurally related to 3-fluoro-4-methylbenzyl halide.

Catalyst SystemSubstrateCyanide SourceConditionsYield (%)Reference
Palladium 4-Fluorobenzyl chlorideZn(CN)₂Pd₂(dba)₃, dppf, NMP, 80 °C, 12 h92[3]
Nickel 4-Methylbenzyl chlorideK₄[Fe(CN)₆]NiCl₂(dppe), Zn, DMA, 120 °C, 24 h88[5]
Nickel Benzyl chloride(CH₃)₃SiCNNi(cod)₂/PPh₃, Toluene, 60°C, 16h97[11]
Copper 4-Fluorobenzyl chlorideK₄[Fe(CN)₆]CuI, Toluene, 180°C, 20h85[9]
PTC Benzyl chlorideNaCNTBAB, CH₂Cl₂/H₂O, 60 °C, 2 h>90[10]

This table is a compilation of data from different sources and reaction conditions may not be directly comparable.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative cyanation reactions that can be adapted for 3-fluoro-4-methylbenzyl halides.

Protocol 1: Palladium-Catalyzed Cyanation of a Substituted Benzyl Chloride

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl halides.[3]

Materials:

  • 3-Fluoro-4-methylbenzyl chloride (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-fluoro-4-methylbenzyl chloride, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous NMP to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-methylbenzyl cyanide.

Protocol 2: Nickel-Catalyzed Cyanation with a Non-Toxic Cyanide Source

This protocol is based on a nickel-catalyzed cyanation using potassium hexacyanoferrate(II).[5]

Materials:

  • 3-Fluoro-4-methylbenzyl bromide (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.3 mmol)

  • Nickel(II) chloride bis(1,2-bis(diphenylphosphino)ethane) (NiCl₂(dppe), 0.05 mmol)

  • Zinc powder (1.5 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

Procedure:

  • In a glovebox, charge a dry reaction vial with NiCl₂(dppe), zinc powder, and K₄[Fe(CN)₆]·3H₂O.

  • Add a solution of 3-fluoro-4-methylbenzyl bromide in anhydrous DMA.

  • Seal the vial and heat the reaction mixture at 120 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, quench the reaction with aqueous ammonia.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Protocol 3: Phase-Transfer Catalyzed Cyanation

This protocol provides a general method for PTC cyanation.[10]

Materials:

  • 3-Fluoro-4-methylbenzyl bromide (1.0 mmol)

  • Sodium cyanide (NaCN, 1.5 mmol)

  • Tetrabutylammonium bromide (TBAB, 0.1 mmol)

  • Dichloromethane (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in water.

  • Add the solution of 3-fluoro-4-methylbenzyl bromide and TBAB in dichloromethane.

  • Heat the biphasic mixture to 60 °C and stir vigorously for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by distillation or chromatography if necessary.

Mechanistic Insights and Visualization

The transition metal-catalyzed cyanation of benzyl halides generally proceeds through a catalytic cycle involving oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.

Catalytic Cycle for Cyanation cluster_0 Catalytic Cycle M(0)Ln Active Catalyst M(0)Ln ArCH2-M(II)(X)Ln Oxidative Adduct M(0)Ln->ArCH2-M(II)(X)Ln ArCH2-M(II)(CN)Ln Cyanide Complex ArCH2-M(II)(X)Ln->ArCH2-M(II)(CN)Ln Transmetalation/ Cyanide Exchange ArCH2-M(II)(CN)Ln->M(0)Ln Reductive Elimination ArCH2CN Product ArCH2CN ArCH2-M(II)(CN)Ln->ArCH2CN ArCH2X Substrate ArCH2X ArCH2X->M(0)Ln Oxidative Addition CN- Cyanide Source (e.g., Zn(CN)2, KCN) CN-->ArCH2-M(II)(X)Ln

Caption: Generalized catalytic cycle for the transition metal-catalyzed cyanation of a benzyl halide.

Conclusion and Recommendations

The selection of an optimal catalyst for the cyanation of 3-fluoro-4-methylbenzyl halides is a multifaceted decision.

  • For small-scale laboratory synthesis focused on high yield and functional group compatibility , palladium-catalyzed systems are often the preferred choice, despite their higher cost.

  • For cost-driven processes and larger-scale production , nickel and copper catalysts present viable and more economical alternatives. Recent advancements in nickel catalysis, in particular, have demonstrated its prowess in achieving high efficiencies.

  • When operational simplicity and scalability are the primary concerns , phase-transfer catalysis stands out as a robust and straightforward method.

It is strongly recommended that researchers perform a preliminary screen of these catalytic systems to identify the most effective and efficient conditions for their specific application. The protocols provided in this guide offer a solid foundation for such optimization studies.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-methylphenylacetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Fluoro-4-methylphenylacetonitrile (CAS No. 261951-73-9), ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator is necessary.

II. Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Place the waste in a clearly labeled, leak-proof container. The container must be compatible with the chemical.

    • The label should include the full chemical name ("this compound"), the CAS number (261951-73-9), and appropriate hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging:

    • Containers that have held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

III. Data Summary

For quick reference, the following table summarizes key information regarding this compound.

PropertyValue
Chemical Name This compound
CAS Number 261951-73-9
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[1]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Leak-Proof Container segregate->container storage Store in Designated Area container->storage disposal Arrange for Professional Disposal (Licensed Vendor) storage->disposal packaging Handle Contaminated Packaging disposal->packaging triple_rinse Triple Rinse Container packaging->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate recycle Recycle or Puncture Container triple_rinse->recycle collect_rinsate->disposal end End: Disposal Complete recycle->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guidance for 3-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-Fluoro-4-methylphenylacetonitrile. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a toxic compound that can cause skin, eye, and respiratory irritation.[1] Ingestion or absorption through the skin may be harmful.[2] Adherence to stringent safety protocols is mandatory.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] The work surface should be protected with absorbent, plastic-backed paper to contain any spills.[5]

Personal Protective Equipment (PPE) Specifications

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged handling or in case of a spill, heavier gloves should be used. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3][6][7]Provides a barrier against skin absorption. Nitriles and neoprenes offer good resistance to a range of chemicals, but prolonged contact should be avoided.[8][9]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or uncontrolled reactions.[3]Protects against accidental splashes to the eyes and face, which can cause serious irritation or damage.
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be required. In case of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[10][11][12] All respirator users must be fit-tested.Prevents inhalation of harmful vapors, which can cause respiratory irritation.[1]
Protective Clothing A flame-retardant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron should be worn when handling larger quantities.[3]Protects the skin from accidental contact and spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials prep_sds Review Safety Data Sheet (SDS) prep_materials->prep_sds handle_weigh Weigh/measure in fume hood prep_sds->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Conduct experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
Spill For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). For a large spill, evacuate the area and contact the institutional safety office. Ensure proper ventilation and wear appropriate PPE during cleanup.[6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling

As a halogenated aromatic compound, all waste containing this compound must be segregated into a dedicated, labeled hazardous waste container.[13][14] Do not mix with non-halogenated waste streams.

cluster_waste Waste Disposal Workflow start Generate Waste (e.g., contaminated gloves, excess reagent) segregate Segregate into 'Halogenated Organic Waste' start->segregate label_container Label container with 'Hazardous Waste' and full chemical name segregate->label_container store Store in a designated satellite accumulation area label_container->store request Request pickup by Environmental Health & Safety store->request end Proper Disposal request->end

Caption: Waste disposal workflow for this compound.
Disposal Method

The designated disposal route for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[15] This method ensures the complete destruction of the compound. Never dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.